Benzyl-PEG6-THP
Description
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Structure
2D Structure
Properties
Molecular Formula |
C24H40O8 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C24H40O8/c1-2-6-23(7-3-1)22-30-19-18-28-15-14-26-11-10-25-12-13-27-16-17-29-20-21-32-24-8-4-5-9-31-24/h1-3,6-7,24H,4-5,8-22H2 |
InChI Key |
SMRNKNXGBFNGNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of Benzyl-PEG6-THP in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture is a triad of a warhead targeting a protein of interest (POI), an E3 ligase ligand, and a linker that tethers them. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). This guide provides an in-depth technical analysis of Benzyl-PEG6-THP, a versatile building block for PROTAC linkers, detailing the strategic role of each of its components.
Core Concept: The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released to engage in another cycle of degradation, acting as a catalyst for protein removal.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Deconstructing this compound: A Multifunctional Linker Building Block
This compound is a heterobifunctional linker precursor designed for the modular synthesis of PROTACs. Its structure comprises three key functional components: a benzyl group, a hexaethylene glycol (PEG6) spacer, and a tetrahydropyran (THP) protecting group. Each component imparts specific, advantageous properties to the linker and the final PROTAC molecule.
The Benzyl Group: A Strategic Protecting Group and Conformational Modulator
The benzyl (Bn) group in this compound serves a dual purpose. Primarily, it functions as a robust protecting group for one of the linker's terminal hydroxyl groups. Benzyl ethers exhibit high stability across a wide range of reaction conditions, including those that are acidic or basic. This stability allows for selective manipulation of other functional groups on the PROTAC molecule during a multi-step synthesis. The benzyl group can be removed under mild conditions, typically through catalytic hydrogenation, which preserves the integrity of the often-complex warhead and E3 ligase ligand.
Beyond its role as a protecting group, the aromatic nature of the benzyl moiety can be strategically employed to enhance the properties of the final PROTAC. In some cases, the rigid phenyl ring can provide conformational restriction to the linker, reducing its flexibility. This can pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable ternary complex. Furthermore, the benzyl group can engage in beneficial pi-stacking interactions with amino acid residues, such as tyrosine, on the surface of the E3 ligase or the target protein, further stabilizing the ternary complex.[2][3]
The PEG6 Spacer: Enhancing Solubility and Optimizing Ternary Complex Formation
The hexaethylene glycol (PEG6) chain is a flexible and hydrophilic spacer. The inclusion of a PEG linker is a common strategy in PROTAC design to improve the physicochemical properties of the resulting molecule.[4] PROTACs are often large molecules that fall outside of Lipinski's "rule of five" and can suffer from poor aqueous solubility. The ether oxygens in the PEG chain can form hydrogen bonds with water, significantly enhancing the solubility of the PROTAC and thereby improving its bioavailability.[5]
The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair. The PEG6 chain in this compound provides a specific length that can be further extended or modified. The flexibility of the PEG linker allows the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a productive ternary complex.
The THP Group: An Acid-Labile Protecting Group for Orthogonal Synthesis
The tetrahydropyran (THP) group is another protecting group within the this compound structure, masking a terminal hydroxyl group. In contrast to the robust benzyl group, the THP group is labile under acidic conditions. This orthogonality in protecting group strategy is highly advantageous in PROTAC synthesis. It allows for the selective deprotection of one end of the linker for conjugation to either the warhead or the E3 ligase ligand, while the other end remains protected by the benzyl group. This enables a controlled, stepwise synthesis of the PROTAC molecule.
Case Study: ACBI1 - A PROTAC with a Benzyl-Containing Linker
While a specific PROTAC synthesized directly from this compound is not prominently featured in the literature, the PROTAC ACBI1 provides an excellent case study for the strategic use of a benzyl group within the linker. ACBI1 was designed to degrade the BAF ATPase subunits SMARCA2 and SMARCA4 by recruiting the VHL E3 ligase. Its linker incorporates a para-disubstituted aryl unit, a feature designed to mimic the conformation of a PEG linker while providing conformational restriction. This benzyl-containing fragment was also intended to reduce the polarity of the PROTAC and to form a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL protein.
| PROTAC | Target(s) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| ACBI1 | SMARCA2 | VHL | MV-4-11 | 300 | 65 |
| ACBI1 | SMARCA4 | VHL | MV-4-11 | 250 | 70 |
Data compiled from Farnaby et al.
The data for ACBI1 demonstrates that a PROTAC with a strategically designed benzyl-containing linker can effectively induce the degradation of its target proteins.
Experimental Protocols
The synthesis and evaluation of PROTACs require a systematic approach. The following are generalized protocols that are commonly employed in the development of PROTACs using PEG-based linkers.
Protocol 1: General Synthesis of a PROTAC via Amide Coupling
This protocol outlines a common method for synthesizing a PROTAC by forming amide bonds between the linker and the warhead/E3 ligase ligand.
Caption: A representative workflow for PROTAC synthesis.
Step 1: Selective Deprotection of the THP Group
-
Dissolve this compound in a suitable solvent such as methanol.
-
Add a catalytic amount of an acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH)).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the acid and remove the solvent under reduced pressure.
-
Purify the resulting Benzyl-PEG6-OH product, typically by flash column chromatography.
Step 2: Coupling with the First Component (e.g., Warhead)
-
Dissolve the warhead containing a carboxylic acid functional group in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a peptide coupling reagent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add the Benzyl-PEG6-OH dissolved in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the coupled product by flash column chromatography.
Step 3: Deprotection of the Benzyl Group
-
Dissolve the product from Step 2 in a solvent such as ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature until the deprotection is complete (monitored by LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Step 4: Coupling with the Second Component (e.g., E3 Ligase Ligand)
-
Repeat the amide coupling procedure described in Step 2, using the deprotected product from Step 3 and the E3 ligase ligand containing a carboxylic acid.
-
After the reaction is complete, perform an aqueous workup and purification to obtain the final PROTAC molecule.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blotting
This protocol is used to determine the efficacy of a PROTAC by measuring the reduction in the levels of the target protein in cells.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of protein remaining versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of PROTACs. The strategic combination of a robust benzyl protecting group, a solubilizing PEG spacer, and an orthogonally-labile THP group provides medicinal chemists with a powerful tool for the controlled and modular assembly of these complex molecules. A thorough understanding of the distinct roles of each component of this compound is essential for the rational design of potent and effective PROTACs for the next generation of targeted therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
In-Depth Technical Guide to Benzyl-PEG6-THP: Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG6-THP is a heterobifunctional linker molecule increasingly utilized in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, structure, and its role in advanced drug development strategies. The strategic incorporation of a polyethylene glycol (PEG) spacer, a benzyl protecting group, and a tetrahydropyranyl (THP) protecting group provides this linker with unique properties that are advantageous for the synthesis of complex bioconjugates.
Chemical Properties and Structure
This compound is characterized by a defined chemical structure that dictates its utility as a flexible linker. The molecule consists of a benzyl ether at one terminus, a hexaethylene glycol (PEG6) spacer, and a tetrahydropyranyl (THP) ether at the other terminus. The benzyl group serves as a stable protecting group for the terminal alcohol of the PEG chain, while the THP group protects the other terminus. This dual protection allows for selective deprotection and sequential conjugation reactions, a critical feature in the modular assembly of PROTACs and other complex molecules.
Core Chemical Structure
The fundamental structure of this compound features a central PEG6 chain, which imparts hydrophilicity and flexibility to the linker. The benzyl group provides a robust, non-polar cap on one end, while the THP group offers a labile protecting group on the other, which can be removed under mild acidic conditions.
Quantitative Data Summary
The key quantitative chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C24H40O8 | [1] |
| Molecular Weight | 456.57 g/mol | [1] |
| CAS Number | 230620-73-2 | [1] |
| Predicted Boiling Point | 506.0 ± 50.0 °C | [2] |
| Predicted Density | 1.09 ± 0.1 g/cm³ | [2] |
| Purity | Typically ≥95% | |
| Appearance | Varies (often a colorless to pale yellow oil or solid) | |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF) | |
| Storage Conditions | 2-8°C, sealed, dry |
Note: Some physical properties are predicted values and may vary.
Role in PROTACs and Bioconjugation
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is a key determinant of the efficiency of ternary complex formation and subsequent protein degradation.
The PEG6 chain in this compound offers several advantages in PROTAC design:
-
Flexibility and Length: The hexaethylene glycol unit provides a flexible spacer of a defined length, which can be crucial for optimal ternary complex formation.
-
Hydrophilicity: The PEG component increases the overall hydrophilicity of the resulting PROTAC molecule, which can improve its solubility and pharmacokinetic properties.
-
Synthetic Tractability: The benzyl and THP protecting groups allow for a modular and controlled synthetic strategy.
General PROTAC Mechanism of Action
The general mechanism by which a PROTAC facilitates targeted protein degradation is a cyclical process.
References
The Role of Benzyl-PEG Linkers in Targeted Protein Degradation: A Technical Overview of the PROTAC ACBI1
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of PROTACs (Proteolysis Targeting Chimeras) featuring a benzyl-polyethylene glycol (PEG) linker, using the well-characterized degrader ACBI1 as a representative example. This document is intended for researchers, scientists, and drug development professionals actively working in the field of targeted protein degradation.
Introduction to PROTAC Technology and the Critical Role of the Linker
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy. It plays a crucial role in facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for subsequent ubiquitination and degradation of the target protein. Linkers containing benzyl groups can provide conformational rigidity and may engage in favorable pi-stacking interactions, while PEG moieties can enhance solubility and cell permeability.
This guide will focus on ACBI1, a potent PROTAC that incorporates a linker with both benzyl and PEG-like features to effectively degrade its target proteins.
ACBI1: A Case Study in Benzyl-PEG Linker-Containing PROTACs
ACBI1 is a potent and cooperative PROTAC that degrades the BAF (SWI/SNF) complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4] It achieves this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these bromodomain-containing proteins.[1] The linker of ACBI1 contains a 1,4-disubstituted phenyl ring, providing conformational restriction and facilitating a pi-stacking interaction with a tyrosine residue (Y98) in VHL, thereby stabilizing the ternary complex.
Mechanism of Action of ACBI1
The mechanism of action of ACBI1 follows the canonical PROTAC pathway, which can be broken down into the following key steps:
-
Cellular Entry: ACBI1, due to its optimized physicochemical properties, penetrates the cell membrane to reach the cytoplasm and nucleus where its targets reside.
-
Ternary Complex Formation: Once inside the cell, ACBI1 simultaneously binds to the bromodomain of its target proteins (SMARCA2, SMARCA4, or PBRM1) and the VHL E3 ligase. This results in the formation of a key ternary complex (POI-ACBI1-VHL). The formation of this complex is highly cooperative, meaning the binding of one protein partner enhances the binding of the other.
-
Ubiquitination: The ACBI1-mediated proximity of the VHL E3 ligase to the target protein facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Recycling of ACBI1: After the degradation of the target protein, ACBI1 is released and can engage in another cycle of binding and degradation, highlighting the catalytic nature of PROTACs.
Quantitative Data
The efficacy of ACBI1 has been quantified through various biochemical and cell-based assays. The following tables summarize the key performance metrics of this PROTAC.
Table 1: In Vitro Degradation and Anti-Proliferative Activity of ACBI1
| Parameter | Cell Line | SMARCA2 | SMARCA4 | PBRM1 | Reference(s) |
| DC50 (nM) | MV-4-11 | 6 | 11 | 32 | |
| DC50 (nM) | NCI-H1568 | 3.3 | - | 15.6 | |
| IC50 (nM) | MV-4-11 | 28 | - | - | |
| IC50 (nM) | NCI-H1568 | 68 | - | - | |
| IC50 (nM) | SK-MEL-5 | 77 | - | - |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration (cell proliferation).
Table 2: Biophysical Characterization of ACBI1
| Parameter | Value | Reference(s) |
| Cooperativity (α) in Ternary Complex Formation | ~30 | |
| Ternary Complex IC50 (TR-FRET) | 26 nM |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of ACBI1.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation in cells treated with ACBI1.
Protocol:
-
Cell Culture and Treatment: MV-4-11 cells are seeded and treated with various concentrations of ACBI1 for 18 hours.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against SMARCA2 (1:1000, Sigma #HPA029981), SMARCA4 (1:1000, Abcam #ab108318), PBRM1 (1:1000, Bethyl Laboratories #A301-591A-M), and a loading control like β-actin (1:25000, Cell Signaling Technology #4970S).
-
Detection: After incubation with a corresponding secondary antibody (e.g., donkey anti-rabbit IRDye 800CW, 1:10000), the protein bands are visualized using a suitable imaging system.
-
Quantification: Band intensities are quantified to determine the percentage of protein degradation relative to a vehicle-treated control.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC is used to measure the binding affinity and thermodynamics of ternary complex formation, allowing for the determination of cooperativity.
Protocol:
-
Sample Preparation: ACBI1 is diluted from a 10 mM DMSO stock to 20 µM in ITC buffer (20 mM BIS-TRIS propane, 150 mM NaCl, 1 mM TCEP, pH 7.4). The SMARCA2 bromodomain (BD) and VHL-ElonginB-ElonginC (VCB) complex are prepared in the same buffer.
-
ITC Experiment: The experiment is performed in a reverse titration mode. First, SMARCA2-BD (200 µM in the syringe) is titrated into the ITC cell containing ACBI1 (20 µM). Subsequently, the VCB complex (168 µM in the syringe) is titrated into the resulting ACBI1-SMARCA2-BD solution in the cell.
-
Data Analysis: The binding isotherms are analyzed to determine the dissociation constants (Kd) for the binary and ternary interactions. Cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd.
Cell Viability Assay
This assay measures the anti-proliferative effects of ACBI1 on cancer cell lines.
Protocol:
-
Cell Seeding: MV-4-11 or other relevant cell lines are seeded in 96-well plates.
-
Treatment: Cells are treated with a serial dilution of ACBI1 for 7 days.
-
Viability Measurement: Cell viability is assessed using a commercial assay that measures cellular ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The results are normalized to vehicle-treated cells, and the IC50 value is calculated from the dose-response curve.
Conclusion
The PROTAC ACBI1 serves as a compelling example of how a rationally designed linker, incorporating both benzyl and PEG-like elements, can lead to a highly potent and effective protein degrader. The structural rigidity and potential for specific interactions provided by the benzyl group, combined with the favorable physicochemical properties imparted by the hydrophilic components of the linker, contribute to the efficient formation of a stable ternary complex and subsequent potent degradation of the target proteins. The detailed methodologies and quantitative data presented in this guide provide a framework for the evaluation and development of novel PROTACs for therapeutic applications.
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 4. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
The Strategic Role of the Tetrahydropyranyl (THP) Protecting Group in Benzyl-PEG6-THP for Advanced Drug Development
For Immediate Release
In the landscape of modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the molecular architecture of linker molecules is of paramount importance. The heterobifunctional linker, Benzyl-PEG6-THP, serves as a critical component in the synthesis of these novel therapeutics. This technical guide provides an in-depth analysis of the function of the tetrahydropyranyl (THP) protecting group in this compound, detailing its application, relevant experimental protocols, and its role in the broader context of PROTAC synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound: A Key Component in PROTACs
This compound is a heterobifunctional linker molecule designed for use in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[3] These chimeric molecules are composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3]
The structure of this compound consists of:
-
A benzyl group at one terminus, which also functions as a protecting group that can be removed under specific conditions.
-
A polyethylene glycol (PEG) chain with six ethylene glycol units (PEG6) , which enhances the solubility of the molecule in both aqueous and organic solvents and provides a flexible spacer of a defined length between the two ligands of the final PROTAC.[2]
-
A tetrahydropyranyl (THP) group at the other terminus, which serves as a protecting group for a primary alcohol.
The strategic placement of two different protecting groups, benzyl and THP, allows for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand, a fundamental requirement in the synthesis of functional PROTACs.
The Core Function of the THP Protecting Group
In organic synthesis, a protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a chemical transformation that is being carried out on another part of the molecule. The THP group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its ease of removal under mildly acidic conditions.
In the context of this compound, the THP group serves to mask the reactivity of the terminal hydroxyl group of the PEG chain. This protection is crucial during the initial steps of PROTAC synthesis. Typically, the synthesis of a PROTAC involves a series of coupling reactions to attach the POI and E3 ligase ligands to the linker. The presence of a free hydroxyl group could interfere with these reactions, leading to unwanted side products and a lower yield of the desired PROTAC.
The THP group is stable to the basic and nucleophilic conditions often employed in the coupling of the first ligand to the linker, ensuring that the terminal alcohol remains unreactive until its deprotection is desired.
Experimental Protocols
Detailed experimental procedures are essential for the successful application of this compound in PROTAC synthesis. The following sections outline the key experimental steps involving the THP protecting group.
Synthesis of this compound (Protection of Benzyl-PEG6-alcohol)
The synthesis of this compound involves the protection of the terminal alcohol of Benzyl-PEG6-alcohol with a THP group. This is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.
Table 1: Summary of a General Protocol for THP Protection of an Alcohol
| Parameter | Description |
| Starting Material | Benzyl-PEG6-alcohol |
| Reagent | 3,4-Dihydro-2H-pyran (DHP) |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TSA) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature |
| Reaction Time | Typically 1-4 hours |
| Work-up | Aqueous wash and extraction |
| Purification | Column chromatography |
Detailed Protocol:
-
Dissolve Benzyl-PEG6-alcohol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 3,4-dihydro-2H-pyran (DHP, typically 1.5-2.0 equivalents).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, typically 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.
Deprotection of the THP Group in a PROTAC Intermediate
Once the first ligand (either for the POI or the E3 ligase) is coupled to the benzyl-end of the linker, the THP group is removed to reveal the primary alcohol. This alcohol then serves as the attachment point for the second ligand. The deprotection of the THP ether is typically carried out under mild acidic conditions.
Table 2: Summary of a General Protocol for THP Deprotection
| Parameter | Description |
| Starting Material | Ligand-Linker-THP intermediate |
| Reagent | p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) or other mild acids |
| Solvent | Alcohols such as methanol (MeOH) or ethanol (EtOH) |
| Temperature | Room temperature |
| Reaction Time | Typically 1-3 hours |
| Work-up | Neutralization and extraction |
| Purification | Column chromatography or HPLC |
Detailed Protocol:
-
Dissolve the THP-protected PROTAC intermediate (1 equivalent) in methanol (MeOH).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA·H₂O).
-
Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a mild base such as triethylamine or a saturated solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography or preparative HPLC to obtain the deprotected intermediate, ready for the next coupling step.
Application in a PROTAC Synthesis Workflow
The function of the THP protecting group is best understood in the context of a complete PROTAC synthesis. A common strategy involves the sequential coupling of the E3 ligase ligand and the POI ligand to the heterobifunctional linker.
Below is a logical workflow illustrating the role of this compound in the synthesis of a hypothetical PROTAC targeting the protein BRD4 for degradation via the VHL E3 ligase.
In this workflow, the THP group on the this compound linker protects the terminal alcohol while the other end of the linker is first coupled to the VHL E3 ligase ligand. Following this coupling, the THP group is selectively removed under mild acidic conditions to yield a free alcohol. This newly exposed hydroxyl group is then used as a handle to attach the BRD4 ligand (e.g., JQ1), completing the synthesis of the final PROTAC molecule.
The PROTAC Signaling Pathway
Once synthesized, the PROTAC molecule can enter the cell and induce the degradation of the target protein. The following diagram illustrates the general mechanism of action for a PROTAC.
The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released to repeat the cycle, acting in a catalytic manner.
Conclusion
The tetrahydropyranyl (THP) protecting group plays a strategic and essential role in the synthesis of complex molecules like PROTACs. In this compound, the THP group provides temporary protection for a terminal hydroxyl group, enabling a controlled, sequential approach to the construction of these heterobifunctional molecules. Its stability to a range of reaction conditions and its facile removal under mild acidic conditions make it an ideal choice for multi-step synthetic pathways. A thorough understanding of the function and application of the THP protecting group is crucial for researchers and scientists working at the forefront of drug discovery and development.
References
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. It is now unequivocally clear that the linker is not a mere spacer but a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties. Among the various linker chemistries, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design. This guide provides an in-depth technical overview of the pivotal role of PEG linkers, summarizing their impact on physicochemical properties, ternary complex formation, and overall degradation activity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Central Role of the Linker in PROTAC Function
A PROTAC's mechanism of action relies on its ability to form a productive ternary complex, bringing the target protein and an E3 ligase into close proximity to facilitate the transfer of ubiquitin to the target, marking it for proteasomal degradation.[1][2][3] The linker that tethers the two ligands governs the geometry, stability, and formation efficiency of this crucial ternary complex.[4][5] Its length, composition, rigidity, and attachment points profoundly influence the PROTAC's:
-
Physicochemical Properties: Including solubility and cell permeability.
-
Pharmacokinetics (PK) and ADME: Affecting metabolic stability, distribution, and bioavailability.
-
Biological Activity: Determining degradation potency (DC50) and maximal degradation (Dmax).
While early PROTAC design often involved a trial-and-error approach with simple alkyl chains, the field has evolved towards more rational design, where the linker is meticulously optimized.
Polyethylene Glycol (PEG) Linkers: The Workhorse of PROTAC Design
PEG linkers, composed of repeating ethylene glycol units, are the most frequently incorporated motifs in PROTAC structures, appearing in over half of all published degraders. Their prevalence is due to a unique combination of favorable properties that address many of the challenges associated with developing effective PROTACs.
Advantages of PEG Linkers
-
Enhanced Solubility: PROTACs are often large (molecular weight > 800 Da) and lipophilic, leading to poor aqueous solubility, which can hinder formulation and bioavailability. The inherent hydrophilicity of the PEG chain significantly improves the water solubility of the overall molecule.
-
Tunable Length and Flexibility: PEG linkers are synthetically tractable and can be easily constructed in various lengths. This allows for systematic optimization of the distance between the two protein-binding ligands, which is critical for achieving a stable and productive ternary complex. A linker that is too short may cause steric clashes, preventing complex formation, while an excessively long linker can result in an unstable or non-productive arrangement where ubiquitination cannot occur efficiently.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can improve the cell permeability of PROTACs. They can form intramolecular hydrogen bonds that mask the polar surface area of the molecule, creating a more hydrophobic "chameleon-like" conformation that is better able to traverse the cell membrane.
-
Biocompatibility and Synthetic Accessibility: PEG is a well-established, non-toxic, and biocompatible polymer. Bifunctional PEG linkers with various reactive groups are commercially available, enabling the rapid and modular assembly of PROTAC libraries for screening and optimization.
-
Favorable Ternary Complex Interactions: Beyond simply spacing the ligands, PEG linkers can form specific, beneficial interactions within the ternary complex. Studies have shown that the ether oxygens of the PEG chain can form hydrogen bonds and van der Waals interactions with the surfaces of the target protein or E3 ligase, contributing to the stability and cooperativity of the ternary complex.
Considerations and Disadvantages
Despite their advantages, PEG linkers are not without potential drawbacks. Compared to more rigid alkyl or heterocyclic linkers, flexible PEG chains may have reduced metabolic stability in vivo. Furthermore, the high flexibility can lead to a greater entropic penalty upon binding to form the ternary complex.
Data Presentation: The Quantitative Impact of PEG Linkers
The optimization of linker length is a critical step in PROTAC development. Systematic studies consistently demonstrate that varying the number of PEG units can dramatically alter degradation efficacy.
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy
| Target Protein | E3 Ligase | Linker Type & Length (n = PEG units) | DC50 | Dmax | Reference(s) |
| Estrogen Receptor α (ERα) | VHL | PEG, 12-atom | ~100 nM | ~70% | |
| Estrogen Receptor α (ERα) | VHL | PEG, 16-atom (n=4) | ~10 nM | >90% | |
| Estrogen Receptor α (ERα) | VHL | PEG, 19-atom | ~100 nM | ~60% | |
| TANK-binding kinase 1 (TBK1) | VHL | PEG, <12 atoms | Inactive | N/A | |
| TANK-binding kinase 1 (TBK1) | VHL | PEG, >12 atoms | Active | >80% | |
| B-cell lymphoma-extra large (BCL-XL) | VHL | PEG, n=3 | 25 nM | >95% | |
| B-cell lymphoma-extra large (BCL-XL) | VHL | PEG, n=4 | 4.7 nM | >95% | |
| B-cell lymphoma-extra large (BCL-XL) | VHL | PEG, n=5 | 13 nM | >95% |
Data are approximate values derived from published literature for illustrative purposes.
Table 2: Impact of Linker Composition on PROTAC Physicochemical Properties
| PROTAC Series | Linker Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) | Reference(s) |
| VH032-based | Alkyl Chain | 0.002 | Low | |
| VH032-based | PEG, n=1 | 0.005 | Moderate | |
| VH032-based | PEG, n=2 | 0.003 | Moderate-High | |
| Generic PROTAC | Short Alkyl | Low | < 10 | |
| Generic PROTAC | PEG, n=4 | Moderate | ~50 | |
| Generic PROTAC | PEG, n=10 | High | >150 |
Data are generalized from trends reported in the literature to illustrate the impact of PEG linkers.
Experimental Protocols
Evaluating the efficacy of a PEGylated PROTAC involves a series of standard and specialized assays.
General Synthesis of a PEGylated PROTAC via Click Chemistry
This protocol describes a convergent synthesis using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient method for the final ligation step.
Materials:
-
POI ligand functionalized with an alkyne group.
-
E3 ligase ligand (e.g., pomalidomide) functionalized with a primary amine.
-
Bifunctional PEG linker (e.g., Azide-PEGn-NHS ester).
-
Solvents: Dimethylformamide (DMF), t-BuOH/H₂O.
-
Reagents: Diisopropylethylamine (DIPEA), Copper(II) sulfate, Sodium ascorbate.
Procedure:
-
Step 1: Coupling of E3 Ligase Ligand to PEG Linker:
-
Dissolve the E3 ligase ligand (1.0 eq) and Azide-PEGn-NHS ester (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the E3 ligase-PEG-azide intermediate by preparative HPLC.
-
-
Step 2: Click Chemistry Ligation:
-
Dissolve the purified E3 ligase-PEG-azide intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the final PROTAC product by flash column chromatography or preparative HPLC.
-
Western Blot for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7 for ERα) in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of protein degradation relative to the vehicle control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.
Procedure:
-
Prepare Donor Plate: Add the PROTAC compounds to a buffer solution (pH 7.4) in a 96-well filter donor plate.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Create Artificial Membrane: Coat the filter membrane of the donor plate with a lipid solution (e.g., 2% dodecane solution of phosphatidylcholine) to form the artificial membrane.
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated based on the compound concentrations and incubation parameters.
Mandatory Visualizations
The following diagrams illustrate key concepts in PROTAC design and function.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG6-THP
For Researchers, Scientists, and Drug Development Professionals
Synthesis of Benzyl-PEG6-THP
The synthesis of this compound is a two-step process commencing with the selective monobenzylation of hexaethylene glycol, followed by the protection of the remaining terminal hydroxyl group with a tetrahydropyranyl (THP) group.
Step 1: Synthesis of Monobenzyl Hexaethylene Glycol (Benzyl-PEG6-OH)
The selective monobenzylation of hexaethylene glycol is achieved through a Williamson ether synthesis. By using a molar excess of the glycol, the formation of the dibenzylated byproduct is minimized.
Experimental Protocol:
-
To a stirred solution of hexaethylene glycol (5.0 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.0 equivalent) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of this compound
The terminal hydroxyl group of the synthesized Benzyl-PEG6-OH is then protected using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.
Experimental Protocol:
-
Dissolve Benzyl-PEG6-OH (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 equivalents).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst.
-
Stir the reaction at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials and byproducts. A combination of column chromatography and potentially high-performance liquid chromatography (HPLC) is recommended to achieve high purity.
Column Chromatography
Flash column chromatography on silica gel is an effective method for the primary purification of this compound.
Experimental Protocol:
-
Prepare a silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions. The desired product is typically less polar than the starting Benzyl-PEG6-OH and more polar than any dibenzylated byproduct from the first step.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
High-Performance Liquid Chromatography (HPLC)
For applications requiring very high purity, reversed-phase HPLC (RP-HPLC) can be employed as a final purification step.
Experimental Protocol:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as an additive.
-
Detection: UV at 254 nm (to detect the benzyl group).
-
The collected fractions containing the pure product are lyophilized to remove the mobile phase.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and purification of this compound. These values are illustrative and may vary depending on the specific reaction and purification conditions.
| Parameter | Value |
| Synthesis of Benzyl-PEG6-OH | |
| Hexaethylene Glycol | 5.0 eq. |
| Benzyl Bromide | 1.0 eq. |
| Sodium Hydride | 1.1 eq. |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Representative Yield | 40-60% |
| Synthesis of this compound | |
| Benzyl-PEG6-OH | 1.0 eq. |
| 3,4-Dihydro-2H-pyran (DHP) | 1.5 eq. |
| Catalyst | PPTS (catalytic) |
| Solvent | Anhydrous DCM |
| Reaction Temperature | Room Temperature |
| Reaction Time | 3-5 hours |
| Representative Yield | 80-95% |
| Purification | |
| Purity after Column Chromatography | >95% |
| Purity after HPLC | >98% |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Purification Logic
Caption: Purification strategy for this compound.
In-Depth Technical Guide to Benzyl-PEG6-THP for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG6-THP, a heterobifunctional linker increasingly utilized in biomedical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, physicochemical properties, and its role in advanced drug discovery paradigms.
Introduction to this compound
This compound is a chemical tool featuring a benzyl group at one terminus, a six-unit polyethylene glycol (PEG) spacer, and a tetrahydropyran (THP) protected hydroxyl group at the other end. The benzyl group serves as a stable protecting group, while the PEG chain enhances solubility and provides spatial separation. The THP group is a common acid-labile protecting group for alcohols, allowing for selective deprotection and subsequent conjugation. These features make this compound a versatile building block in the synthesis of complex molecules, most notably as a linker in PROTACs.[1]
Commercial Availability and Physicochemical Properties
This compound is commercially available from several suppliers, facilitating its accessibility for research purposes. The table below summarizes the key physicochemical properties and provides a list of known vendors.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₆O₇ | [1] |
| Molecular Weight | 412.52 g/mol | [1] |
| Appearance | Varies (typically a liquid or semi-solid) | - |
| Solubility | Soluble in a range of organic solvents | - |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
Table 1: Physicochemical Properties of this compound
Commercial Suppliers:
A number of chemical suppliers offer this compound for research use. While this is not an exhaustive list, prominent vendors include:
-
MedchemExpress
-
MySkinRecipes
-
Alfa Chemistry
-
BroadPharm
-
BOC Sciences
Researchers are advised to consult the suppliers' websites for the most current product specifications, purity, and pricing.
Role in PROTAC Technology
PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.
The PEG component of this compound offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule.[2]
-
Optimal Spacing: The six ethylene glycol units provide a flexible spacer that allows for the proper orientation of the POI and E3 ligase to form a productive ternary complex.
-
Reduced Non-specific Binding: PEGylation is known to reduce non-specific binding of molecules to proteins and surfaces.
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the search results, its synthesis can be inferred from standard organic chemistry principles. The following are generalized experimental protocols for the key steps involved in its synthesis and subsequent use in PROTAC construction.
Hypothetical Synthesis of this compound
The synthesis would likely involve a two-step process: the benzylation of hexaethylene glycol followed by the protection of the remaining hydroxyl group with a THP group.
Figure 2: Hypothetical synthetic workflow for this compound.
General Protocol for PROTAC Synthesis using this compound
The incorporation of this compound into a PROTAC molecule typically involves a multi-step process. The following is a representative workflow.
Step 1: Deprotection of the THP Group
The THP protecting group is removed under acidic conditions to reveal the terminal hydroxyl group.
-
Reagents: this compound, acidic catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) or mild aqueous acid), solvent (e.g., ethanol or a mixture of acetic acid, THF, and water).
-
Procedure: Dissolve this compound in the chosen solvent. Add the acidic catalyst and stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, neutralize the acid, and extract the product with a suitable organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain Benzyl-PEG6-OH.
Step 2: Activation of the Terminal Hydroxyl Group
The newly exposed hydroxyl group is activated to facilitate coupling with the E3 ligase ligand or the POI ligand. A common activation method is tosylation.
-
Reagents: Benzyl-PEG6-OH, p-toluenesulfonyl chloride (TsCl), a base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane).
-
Procedure: Dissolve Benzyl-PEG6-OH in the anhydrous solvent and cool the solution in an ice bath. Add the base followed by the dropwise addition of TsCl. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. Dry and concentrate the organic layer to yield the activated linker, Benzyl-PEG6-OTs.
Step 3: Coupling to the E3 Ligase Ligand or POI Ligand
The activated linker is then reacted with either the E3 ligase ligand or the POI ligand, which typically contains a nucleophilic functional group such as an amine or a hydroxyl group.
-
Reagents: Benzyl-PEG6-OTs, the amine- or hydroxyl-containing ligand, a base (e.g., N,N-diisopropylethylamine (DIPEA)), and a polar aprotic solvent (e.g., dimethylformamide (DMF)).
-
Procedure: Dissolve the ligand and the activated linker in the solvent. Add the base and stir the reaction at room temperature or with heating. Monitor the reaction progress by LC-MS. Upon completion, purify the product using column chromatography or preparative high-performance liquid chromatography (HPLC).
Step 4: Deprotection of the Benzyl Group and Final Coupling
The benzyl protecting group is typically removed by catalytic hydrogenation. The now-free functional group is then coupled to the second ligand (either the POI or E3 ligase ligand) using appropriate coupling chemistry (e.g., amide bond formation).
Figure 3: General experimental workflow for PROTAC synthesis.
Conclusion
This compound is a valuable and commercially available chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a PEG spacer and orthogonal protecting groups, makes it an ideal linker for the construction of PROTACs and other complex molecular architectures. The methodologies outlined in this guide provide a framework for its synthesis and application, empowering scientists to leverage this versatile molecule in their research endeavors. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow in significance.
References
Technical Guide: Safety and Handling of Benzyl-PEG6-THP
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information and general safety guidelines for Benzyl-PEG6-THP. Specific safety data for this compound is limited. Therefore, it should be handled with the utmost care, assuming it is potentially hazardous. All laboratory personnel must be trained in general chemical safety and handling procedures.
Introduction
This compound is a heterobifunctional, PEG-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the ubiquitin-proteasome system to induce the degradation of specific target proteins. The this compound linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex and subsequent protein degradation. Given its integral role in the development of new therapeutics, understanding its properties and handling requirements is crucial for researchers.
Physical and Chemical Properties
The following table summarizes the known quantitative data for this compound. It is important to note that some of these values are predicted.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₃₆O₇ | [1] |
| Molecular Weight | 412.52 g/mol | [1] |
| Predicted Boiling Point | 506.0 ± 50.0 °C | [1] |
| Predicted Density | 1.09 ± 0.1 g/cm³ | [1] |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C | [1] |
| Appearance | Not specified; likely a solid or viscous oil. | |
| Solubility | Soluble in DMSO, DCM, DMF. |
Hazard Identification and Toxicology
There is currently no specific toxicological data available for this compound. The compound has not been evaluated by regulatory bodies such as OSHA, IARC, or ACGIH for its carcinogenic, mutagenic, or reproductive effects. Therefore, it is imperative to treat this compound as potentially hazardous.
The structure contains a benzyl group and a tetrahydropyran (THP) group. While data on the conjugate is unavailable, some information on related structures exists:
-
Benzyl Alcohol: Can be harmful if swallowed or inhaled and may cause serious eye irritation.
-
Tetrahydropalmatine (THP): Some studies suggest potential cardiac and neurological toxicity, although research is limited.
Given the lack of specific data, a precautionary approach is essential. Researchers should assume the compound may be an irritant to the skin, eyes, and respiratory tract, and may have unknown systemic effects.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is mandatory when handling this compound.
4.1 Engineering Controls
-
Work should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood should be used when handling the solid compound or preparing solutions to minimize inhalation exposure.
4.2 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood where aerosols or dust may be generated, a NIOSH-approved respirator may be required.
4.3 General Hygiene Practices
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage and Disposal
5.1 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
5.2 Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
As there is no specific data on its environmental impact, it should be disposed of as hazardous chemical waste.
-
Do not dispose of down the drain or in regular trash.
Emergency Procedures
6.1 Spills
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE (see section 4.2).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Prevent entry to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
6.2 First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
The following are general experimental protocols for assessing the safety of a novel chemical compound. These have not been specifically validated for this compound and should be adapted as necessary.
7.1 General Protocol for Handling a Novel Chemical of Unknown Toxicity
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment. Review all available information, even if limited. Identify potential hazards and plan the experiment to minimize exposure.
-
Dry Run: Conduct a "dry run" of the experiment without the chemical to identify any potential procedural issues.
-
Small Scale: Begin work with the smallest possible quantity of the compound.
-
Designated Area: Designate a specific area within a fume hood for handling the compound.
-
Documentation: Keep detailed records of the amounts used and any observations.
7.2 General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This assay provides a preliminary assessment of a compound's toxicity to cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Visualized Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: Safe handling workflow for this compound from preparation to disposal.
References
The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology and the Central Role of Linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination. At the forefront of this revolution is the groundbreaking field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of PROTAC technology, with a particular focus on the critical role of the linker in designing and optimizing these novel therapeutics. We will delve into the core mechanism of action, present key quantitative data, detail essential experimental protocols, and visualize complex biological and experimental processes.
Introduction to PROTAC Technology: A Paradigm of Targeted Protein Degradation
PROTACs are heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1][2] Unlike traditional small molecule inhibitors that rely on occupying a protein's active site to modulate its function, PROTACs act catalytically to induce the degradation of the entire target protein.[1][3] This fundamental difference in the mechanism of action offers several key advantages, including the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve therapeutic effects at lower doses.[4]
A PROTAC molecule is comprised of three key components:
-
A ligand for the protein of interest (POI): This "warhead" specifically binds to the target protein.
-
A ligand for an E3 ubiquitin ligase: This "anchor" recruits an E3 ligase, a key enzyme in the UPS.
-
A chemical linker: This flexible or rigid chain connects the warhead and the anchor, and its design is critical for the efficacy of the PROTAC.
The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome. After the POI is degraded, the PROTAC is released and can engage another target protein, enabling its catalytic action.
The PROTAC Signaling Pathway and Mechanism of Action
The intricate dance of targeted protein degradation orchestrated by a PROTAC can be visualized as a cyclical signaling pathway.
Caption: PROTAC-mediated protein degradation signaling pathway.
The Linker: The Architectural Core of PROTAC Efficacy
While the warhead and anchor provide specificity, the linker is a critical determinant of a PROTAC's overall success. Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.
Linker Composition and Properties
Linkers are typically composed of flexible chains, such as polyethylene glycol (PEG) or alkyl chains, or more rigid structures.
-
PEG Linkers: These are widely used due to their ability to enhance solubility and improve the pharmacokinetic properties of the PROTAC. The repeating ethylene glycol units provide a balance of flexibility and hydrophilicity.
-
Alkyl Chains: These provide a simple and synthetically accessible linker option. The length of the alkyl chain is a key parameter that is often optimized to achieve maximal degradation.
The choice of linker chemistry can also influence cell permeability. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating membrane traversal.
The Critical Role of Linker Length
The distance between the POI and the E3 ligase, dictated by the linker length, is paramount for efficient ubiquitination. An optimal linker length allows for a productive ternary complex formation, while a linker that is too short or too long can lead to steric hindrance or an unproductive complex, respectively, thereby reducing degradation efficiency. The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined.
Quantitative Analysis of PROTAC Performance
The optimization of PROTACs is a data-driven process. The following tables summarize key quantitative parameters used to evaluate PROTAC efficacy.
Table 1: Impact of Linker Length on PROTAC Efficacy for Estrogen Receptor (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | ERα Degradation (%) at 100 nM | IC50 (MCF7 cells, 48h) | Reference |
| PROTAC 11 | 9 | ~60% | >10 µM | |
| PROTAC 12 | 12 | ~80% | ~5 µM | |
| PROTAC 13 | 16 | >95% | ~1 µM | |
| PROTAC 14 | 19 | ~70% | ~7 µM | |
| PROTAC 15 | 21 | ~50% | >10 µM |
Data are estimations based on graphical representations in the cited literature.
Table 2: Degradation Parameters for Representative PROTACs
| PROTAC | Target Protein | E3 Ligase | DC50 | Dmax | Cell Line | Reference |
| ARCC-4 | Androgen Receptor | Cereblon | 5-50 nM | >90% | VCaP | |
| BETd-260 | BRD4 | Cereblon | 30 pM | >95% | RS4;11 | |
| BI-3663 | PTK2/FAK | Cereblon | 30 nM | Not Reported | Not Reported | |
| AT1 | BRD4 | von Hippel-Lindau | 44 nM (Kd) | Not Reported | Not Reported |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Experimental Protocols for PROTAC Evaluation
A robust experimental workflow is essential for the design, optimization, and validation of PROTACs.
Caption: A typical experimental workflow for PROTAC development and evaluation.
Western Blotting for Protein Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a concentration range of the active PROTAC and an inactive control for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample.
Cell Viability (MTS) Assay
Objective: To determine the cytotoxic effect of the PROTAC on cancer cell lines and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of PROTAC compounds for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Ternary Complex Formation Assays
Objective: To confirm that target degradation is dependent on the formation of the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Fluorescence Polarization (FP): This assay can quantify the binding affinities of the PROTAC to both the POI and the E3 ligase individually. By competing a fluorescent probe with the PROTAC, the binding affinity can be determined.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the interaction between the PROTAC and its binding partners.
-
Luminescence Proximity Assays (e.g., NanoBRET™): These in-cell assays can be used to assess ternary complex formation in a more physiologically relevant environment.
Logical Relationships in PROTAC Design
The relationship between linker properties and PROTAC efficacy is not always linear and involves a delicate balance of multiple factors.
Caption: Logical relationship between linker properties and PROTAC efficacy.
Conclusion and Future Perspectives
PROTAC technology represents a transformative approach in drug discovery, offering the potential to target and eliminate disease-causing proteins with high specificity and potency. The linker, once considered a simple spacer, is now recognized as a key architectural element that dictates the efficacy of these molecules. A deep understanding of how linker length, composition, and geometry influence ternary complex formation and the overall physicochemical properties of the PROTAC is essential for the rational design of next-generation protein degraders.
The "trial and error" approach to linker design is gradually being replaced by more structure-guided and computational strategies. As our understanding of the structural and dynamic nature of PROTAC-induced ternary complexes grows, we can expect the development of more sophisticated linkers that will unlock the full therapeutic potential of this exciting new modality. The continued exploration of novel E3 ligases and the development of predictive models for PROTAC activity will further accelerate the journey of these promising therapeutics from the laboratory to the clinic.
References
Methodological & Application
Application Notes and Protocols for Benzyl-PEG6-THP Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG6-THP is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a benzyl group at one terminus and a tetrahydropyranyl (THP)-protected hydroxyl group at the other, connected by a six-unit polyethylene glycol (PEG) chain. The PEG spacer enhances solubility and provides optimal spatial orientation, while the terminal groups allow for sequential and specific conjugation to two different molecular entities.
The benzyl group offers a stable linkage that can be cleaved under specific conditions, and the THP group serves as a robust protecting group for the hydroxyl function, which can be selectively removed under mild acidic conditions to enable conjugation with a molecule of interest. This document provides a detailed, step-by-step guide for the deprotection of the THP group and subsequent conjugation of the linker to a primary amine-containing molecule.
Core Principles of Conjugation
The conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) is a two-stage process. First, the THP protecting group is removed to expose a terminal hydroxyl group. Second, this hydroxyl group is activated to facilitate a nucleophilic substitution reaction with the primary amine of the target molecule.
A common and effective method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate or mesylate. These esters are excellent leaving groups, readily displaced by the nucleophilic attack of a primary amine to form a stable amine linkage.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the two-step conjugation process. Please note that these values are representative and may require optimization for specific target molecules.
| Step | Parameter | Tosylation Method | Expected Outcome/Value |
| 1. THP Deprotection | Reagents | p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol) | |
| Temperature | 0 °C to Room Temperature | ||
| Reaction Time | 1 - 4 hours | ||
| Yield | >95% | ||
| 2. Activation (Tosylation) | Activating Agent | p-Toluenesulfonyl chloride (TsCl) | |
| Base | Triethylamine (TEA) or Pyridine | ||
| Solvent | Dichloromethane (DCM) | ||
| Molar Excess of Reagents (to -OH) | TsCl: 1.2 - 1.5 eq., TEA: 1.5 - 2.0 eq. | ||
| Temperature | 0 °C to Room Temperature | ||
| Reaction Time | 2 - 6 hours | ||
| Yield | 85-95% | ||
| 3. Amination | Nucleophile | Primary amine-containing molecule | |
| Solvent | Aprotic polar solvent (e.g., DMF, DMSO) | ||
| Temperature | Room Temperature to 50 °C | ||
| Reaction Time | 12 - 24 hours | ||
| Overall Yield (from deprotected linker) | 70-90% |
Experimental Protocols
Materials and Reagents
-
This compound
-
Target molecule with a primary amine
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes, acetonitrile, water)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Reverse-phase HPLC system
-
Mass spectrometer (e.g., ESI-MS)
-
NMR spectrometer
Protocol 1: THP Deprotection of this compound
This protocol describes the removal of the THP protecting group to yield Benzyl-PEG6-OH.
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol (0.1 M concentration).
-
Acid Addition: To the stirred solution at room temperature, add a catalytic amount of p-TsOH·H₂O (0.1 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The product, Benzyl-PEG6-OH, should have a lower Rf value than the starting material. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, quench the acid by adding a saturated aqueous solution of NaHCO₃ until the solution is neutral to pH paper.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG6-OH.
-
Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, it can be achieved by silica gel column chromatography.
Protocol 2: Activation and Conjugation to a Primary Amine
This protocol details the tosylation of Benzyl-PEG6-OH and subsequent reaction with a primary amine-containing molecule.
Step 2a: Activation of Benzyl-PEG6-OH (Tosylation)
-
Dissolution: Dissolve the dried Benzyl-PEG6-OH (1 equivalent) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base and Reagent Addition: Add TEA (1.5 equivalents) to the solution, followed by the dropwise addition of a solution of TsCl (1.2 equivalents) in anhydrous DCM.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG6-OTs. This activated linker is typically used immediately in the next step.
Step 2b: Conjugation with a Primary Amine
-
Dissolution: Dissolve the crude Benzyl-PEG6-OTs (1 equivalent) in anhydrous DMF.
-
Amine Addition: Add the primary amine-containing target molecule (1.2 - 2 equivalents) to the solution. If the amine is in a salt form (e.g., hydrochloride), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) to liberate the free amine.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction temperature can be gently heated (e.g., to 40-50 °C) to accelerate the reaction if necessary. Monitor the reaction by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Purification:
-
For Small Molecule Conjugates: Purify the final conjugate by reverse-phase HPLC.
-
For Protein Conjugates: Purify the conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG linker and protein.[1][]
-
Characterization
The final conjugate should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): ESI-MS can be used to determine the molecular weight of the final conjugate, confirming the successful attachment of the linker to the target molecule.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugates, ¹H and ¹³C NMR can confirm the structure of the final product.[4]
-
Chromatography: HPLC (for small molecules) or SEC/IEX (for proteins) can be used to assess the purity of the final conjugate.[1]
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
Application Notes and Protocols: Deprotection of Benzyl-PEG6-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis due to its ease of installation, stability under a range of non-acidic conditions, and facile removal under mild acidic conditions.[1] In the context of complex molecules such as Benzyl-PEG6-THP, which finds applications in drug delivery and bioconjugation, the selective and high-yielding deprotection of the THP group to reveal the terminal hydroxyl functionality is a critical step. This document provides detailed protocols for the acidic deprotection of this compound to yield Benzyl-PEG6-OH, along with quantitative data and a visual representation of the experimental workflow.
The deprotection of THP ethers is typically achieved through acid-catalyzed hydrolysis.[2] The mechanism involves protonation of the acetal oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol. Subsequent reaction of the carbocation with a nucleophile, such as water or an alcohol solvent, completes the process.[1]
Deprotection Protocols
Several methods are available for the deprotection of THP ethers, with the choice of reagent and conditions often depending on the substrate's sensitivity to acid. For a molecule like this compound, which contains a benzyl ether and a PEG chain, mild acidic conditions are generally preferred to avoid potential side reactions.
Protocol 1: Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (p-TSA) in Methanol
This protocol is a robust and high-yielding method for the deprotection of THP-protected benzyl ethers.
Experimental Protocol:
-
Dissolve this compound in methanol (MeOH).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, neutralize the acid with a mild base (e.g., a saturated solution of sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure Benzyl-PEG6-OH.
Protocol 2: Deprotection using Acetic Acid in a Tetrahydrofuran/Water Mixture
This method employs a milder acidic condition, which can be beneficial for acid-sensitive substrates.
Experimental Protocol:
-
Dissolve this compound in a mixture of acetic acid (AcOH), tetrahydrofuran (THF), and water (H₂O), typically in a 3:1:1 or 4:2:1 ratio.[1]
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) to facilitate the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid with a base such as saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography.
Protocol 3: Deprotection using Pyridinium p-Toluenesulfonate (PPTS) in Ethanol
PPTS is a mildly acidic salt that can be effective for THP deprotection, particularly when other acid-labile groups are present.
Experimental Protocol:
-
Dissolve this compound in ethanol (EtOH).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the resulting alcohol by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the deprotection of THP ethers on substrates structurally related to this compound.
| Reagent/Catalyst | Solvent System | Temperature | Reaction Time | Yield (%) | Reference Molecule |
| p-Toluenesulfonic acid | Methanol | Room Temp. | 1 hour | 98% | 2-benzyloxy-1-[(tetrahydropyran-2-yl)oxy]propane |
| Acetic Acid:THF:H₂O | 4:2:1 | 45 °C | Not specified | Not specified | General THP esters |
| PPTS | Ethanol | Not specified | Not specified | Not specified | General THP ethers |
| Trifluoroacetic acid (2%) | Dichloromethane | Not specified | Not specified | Not specified | THP-protected Serine/Threonine |
| Dowex-50W-X8 | Methanol | Room Temp. | 1 hour | 98% | 2-benzyloxy-1-[(tetrahydropyran-2-yl)oxy]propane |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the deprotection of this compound.
Caption: Chemical transformation of this compound to Benzyl-PEG6-OH.
Caption: Step-by-step experimental workflow for THP deprotection.
Conclusion
The deprotection of the THP group from this compound is a straightforward process that can be achieved in high yields using mild acidic conditions. The choice of the specific protocol may be guided by the presence of other functional groups in the molecule and the desired reaction kinetics. Careful monitoring of the reaction and appropriate purification are essential to obtain the final product, Benzyl-PEG6-OH, in high purity. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug delivery, and materials science.
References
Application Note: Analytical Methods for Characterizing Benzyl-PEG6-THP Containing PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are revolutionary therapeutic agents that induce the degradation of specific target proteins by coopting the cell's ubiquitin-proteasome system.[1][2] Their unique tripartite structure, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker, demands a comprehensive suite of analytical methods for thorough characterization.[1] This document provides detailed protocols for the analytical characterization of PROTACs containing a Benzyl-PEG6-THP (Tetrahydropyran) linker, a moiety that combines aromatic, flexible, and cyclic ether features.
The primary analytical objectives for PROTAC characterization are to confirm the molecular identity, assess purity, and quantify stability. Key techniques employed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][3]
Experimental Workflows & Signaling Pathways
A logical workflow is crucial for the systematic characterization of newly synthesized PROTACs. The general process involves purification followed by a series of analytical tests to confirm identity and purity.
The mechanism of action for a PROTAC involves the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.
Analytical Protocols
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Objective: To determine the purity of the PROTAC sample by separating it from any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample Solvent: 50:50 Acetonitrile:Water
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the PROTAC in DMSO. Dilute to a final concentration of 50 µM in the Sample Solvent.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Gradient Elution:
-
Start with a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 2 minutes.
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. The PEG6 linker may cause some peak broadening.
Protocol: Identity Confirmation by LC-MS
Objective: To confirm the molecular weight of the PROTAC.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
Reagents:
-
Same as RP-HPLC protocol.
Procedure:
-
LC Method: Use the same LC method as described in Protocol 2.1.
-
MS Instrument Setup:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 200–2000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. Look for the [M+H]⁺ and other relevant adducts (e.g., [M+Na]⁺). The PEG linker can lead to a distribution of masses, but with a discrete PEG6 unit, this effect should be minimal compared to polymeric PEGs.
Protocol: Accurate Mass Determination by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the PROTAC for elemental composition confirmation.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Method: Use a method similar to the LC-MS protocol, or perform direct infusion if the sample is sufficiently pure.
-
MS Instrument Setup:
-
Ionization Mode: Positive ESI
-
Resolution: >10,000 FWHM
-
Calibration: Calibrate the instrument immediately before analysis using a known standard.
-
-
Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion. Compare the measured mass to the theoretical calculated mass. The mass accuracy should ideally be within 5 ppm.
Protocol: Structural Elucidation by NMR Spectroscopy
Objective: To confirm the covalent structure of the PROTAC molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
PROTAC sample (2-5 mg)
Procedure:
-
Sample Preparation: Dissolve the PROTAC sample in ~0.6 mL of the chosen deuterated solvent.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in proton and carbon assignments.
-
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling constants. The signals corresponding to the Benzyl, PEG6, and THP moieties should be identifiable. The repeating -(OCH₂CH₂)- units of the PEG linker will typically appear as a complex multiplet in the ¹H spectrum around 3.5-3.7 ppm. The THP group will show characteristic signals in the aliphatic region.
Data Presentation
Quantitative data from the analytical characterization should be summarized for clarity.
Table 1: Summary of Analytical Characterization Data for this compound PROTAC
| Parameter | Method | Expected Value | Observed Value | Result |
| Identity | ||||
| Molecular Formula | - | CₓHᵧNₐOₑSₒ | - | - |
| Molecular Weight | - | e.g., 1050.25 | - | - |
| [M+H]⁺ (Monoisotopic) | HRMS | 1051.1234 | 1051.1230 | Pass (<5 ppm) |
| Retention Time (tᵣ) | RP-HPLC | ~10.5 min | 10.6 min | Pass |
| Purity | ||||
| Purity by UV (254 nm) | RP-HPLC | >95% | 98.2% | Pass |
| Structure | ||||
| ¹H NMR | 400 MHz NMR | Conforms to structure | Conforms | Pass |
Considerations for the this compound Linker
-
Solubility: The PEG6 component generally improves aqueous solubility, which is beneficial for analysis and biological assays.
-
Chromatography: The polarity of the PEG and THP groups combined with the hydrophobicity of the benzyl group means that a broad gradient in RP-HPLC is necessary for good peak shape and resolution.
-
Mass Spectrometry: The PEG chain can sometimes suppress ionization or lead to complex spectra with multiple adducts. Using a post-column addition of a charge-stripping agent like triethylamine (TEA) can sometimes simplify spectra for PEGylated molecules, although this is more common for large, polydisperse PEGs.
-
NMR Spectroscopy: The flexibility of the PEG linker can lead to broader signals in NMR spectra. The THP ring may exhibit complex splitting patterns due to its chair conformation.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Benzyl-PEG6-THP PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][3]
The linker component of a PROTAC, such as Benzyl-PEG6-THP, is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex. This compound is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. Mass spectrometry (MS) is an indispensable tool for the comprehensive characterization of PROTACs, enabling the quantification of target protein degradation, the identification of ubiquitination sites, and the assessment of ternary complex formation. These analyses provide crucial insights into a PROTAC's mechanism of action, efficacy, and selectivity.
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of PROTACs containing a this compound linker.
Mechanism of Action of PROTACs
PROTACs mediate the degradation of a target protein through a catalytic cycle. The PROTAC first binds to both the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome. The PROTAC is then released and can engage in another cycle of degradation.
Experimental Protocols
Mass spectrometry is a versatile tool for characterizing various aspects of PROTAC activity. The following protocols outline key MS-based assays for the analysis of this compound PROTACs.
Protocol 1: Global Proteomics for Target Degradation Assessment
This protocol details the use of label-free quantification (LFQ) by LC-MS/MS to assess the degradation of the target protein and evaluate the overall selectivity of the PROTAC across the proteome.
1. Sample Preparation:
-
Culture cells to ~90% confluency and treat with the this compound PROTAC at various concentrations and time points. Include a vehicle-only control.
-
Harvest and wash the cells three times with ice-cold PBS to remove media components.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.
-
For each sample, take a consistent amount of protein (e.g., 50-100 µg).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.
-
Clean up the resulting peptide mixture using solid-phase extraction (SPE) with C18 cartridges.
2. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Use a reversed-phase column with a gradient of increasing acetonitrile in 0.1% formic acid to separate the peptides.
-
Operate the mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
3. Data Analysis:
-
Process the raw MS data using software such as MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a relevant protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify protein abundance using label-free quantification (LFQ) intensities.
-
Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
-
Assess the selectivity of the PROTAC by comparing the degradation of the intended target to any off-target proteins.
Protocol 2: Ubiquitination Site Analysis
This protocol is designed to identify specific ubiquitination sites on the target protein following treatment with the this compound PROTAC.
1. Sample Preparation:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and perform immunoprecipitation to enrich for the target protein.
-
Elute the enriched protein and perform in-solution or in-gel tryptic digestion.
-
After digestion, a di-glycine (K-GG) remnant remains on ubiquitinated lysine residues.
-
Enrich for these K-GG modified peptides using an antibody specific for the di-glycine remnant.
2. LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction by LC-MS/MS.
3. Data Analysis:
-
Search the MS/MS data against a protein database, specifying the K-GG modification on lysine as a variable modification.
-
Identify and quantify the relative abundance of ubiquitinated peptides between PROTAC-treated and control samples.
Protocol 3: Native Mass Spectrometry for Ternary Complex Analysis
This protocol allows for the direct observation of the non-covalent PROTAC-mediated ternary complex.
1. Sample Preparation:
-
Prepare purified recombinant proteins: the protein of interest (or its ligand-binding domain) and the E3 ligase complex (e.g., VCB - VHL, Elongin B, Elongin C).
-
Mix the components (e.g., 5 µM POI, 5 µM E3 ligase, and varying concentrations of the this compound PROTAC) in a volatile buffer suitable for native MS, such as 100 mM ammonium acetate.
2. Native Mass Spectrometry:
-
Introduce the sample into the mass spectrometer using nano-electrospray ionization (nESI).
-
Use gentle instrument settings (e.g., low cone voltage, minimal collisional activation) to preserve the non-covalent interactions of the ternary complex.
3. Data Analysis:
-
Acquire mass spectra over a high m/z range to detect the large protein complexes.
-
Deconvolute the raw data to determine the masses of the species present.
-
Identify peaks corresponding to the individual proteins, binary complexes (PROTAC-POI, PROTAC-E3), and the ternary complex (POI-PROTAC-E3).
-
The relative signal intensity of the different species can provide a semi-quantitative measure of complex formation.
Protocol 4: Quantification of this compound PROTAC in Biological Matrices
This protocol provides a method for the sensitive quantification of the PROTAC molecule itself in plasma or other biological fluids, which is crucial for pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation):
-
Spike standards and quality control samples into the blank biological matrix (e.g., rat plasma).
-
To a small volume of sample (e.g., 20 µL), add a protein precipitation solvent (e.g., acetonitrile with an internal standard) at a 1:3 ratio.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for analysis.
2. LC-MS/MS Analysis:
-
Use a tandem quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Perform chromatographic separation using a C18 column with a rapid gradient.
-
Monitor the specific precursor-to-product ion transitions for the this compound PROTAC and the internal standard in multiple reaction monitoring (MRM) mode.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of the PROTAC in unknown samples from the calibration curve.
Data Presentation
Quantitative data from the mass spectrometry analyses should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Protein Degradation Analysis
| Protein Name | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value |
| Target Protein A | TPA | -3.5 | < 0.001 |
| Off-target Protein B | OTB | -0.2 | 0.85 |
| Housekeeping Protein C | HKPC | 0.05 | 0.95 |
Table 2: Ternary Complex Formation by Native MS
| PROTAC Concentration (µM) | Relative Intensity of Ternary Complex |
| 0 | 0.00 |
| 1 | 0.15 |
| 5 | 0.65 |
| 10 | 0.81 |
Table 3: Pharmacokinetic Parameters of this compound PROTAC
| Parameter | Value |
| LLOQ (ng/mL) | 2 |
| Linear Range (ng/mL) | 2 - 3000 |
| Oral Bioavailability (%) | 23.83 |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific PROTAC and experimental conditions.
Conclusion
Mass spectrometry is a powerful and essential technology in the development and characterization of PROTACs. The protocols outlined in these application notes provide a framework for the robust analysis of PROTACs containing a this compound linker. By employing these MS-based methodologies, researchers can gain a deep understanding of their PROTAC's efficacy, selectivity, and mechanism of action, thereby accelerating the development of novel protein-degrading therapeutics.
References
Application Note: NMR Spectroscopy for the Characterization of PEGylated PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1] This therapeutic strategy is particularly promising for targeting proteins previously considered "undruggable."[2] To enhance the pharmacokinetic and pharmacodynamic properties of PROTACs, such as solubility and in-vivo half-life, they are often conjugated with polyethylene glycol (PEG) chains, a process known as PEGylation.[3][4]
However, the structural complexity and heterogeneity of PEGylated PROTACs present significant analytical challenges.[3] Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and versatile tool for the detailed structural and functional characterization of these complex molecules. NMR provides atomic-level information on molecular structure, conformation, binding interactions, and dynamics in solution, making it indispensable for the development and optimization of PEGylated PROTACs. This application note provides a detailed overview and protocols for using NMR spectroscopy to characterize PEGylated PROTACs.
Key Applications of NMR in PEGylated PROTAC Characterization
NMR spectroscopy can be applied at various stages of PEGylated PROTAC development to assess critical quality attributes:
-
Structural Integrity and Purity Assessment: 1D (¹H, ¹³C) and 2D NMR techniques are used to confirm the chemical structure of the synthesized PROTAC, including the warhead, linker, and E3 ligase ligand. These methods also serve as a primary tool for assessing the purity of the final conjugate.
-
Quantification of PEGylation: Quantitative ¹H NMR (qNMR) is a straightforward and robust method to determine the average degree of PEGylation—the number of PEG chains attached to the PROTAC molecule. This is crucial for ensuring batch-to-batch consistency and understanding the molecule's properties.
-
Conformational Analysis: The PEG linker's length and conformation are critical for facilitating the formation of a productive ternary complex (POI-PROTAC-E3 Ligase). NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the solution-state conformation and flexibility of the PEG linker.
-
Binding Affinity and Epitope Mapping: NMR is highly effective for studying the binding interactions between the PEGylated PROTAC and its target POI and E3 ligase. Techniques such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy and Saturation Transfer Difference (STD) NMR can confirm binding, determine dissociation constants (Kd), and map the specific binding interfaces.
-
Ternary Complex Formation: The ultimate goal of a PROTAC is to form a stable and productive ternary complex. NMR titration experiments, by monitoring chemical shift perturbations in the spectra of the POI or E3 ligase, can provide direct evidence of ternary complex formation and information about its stability and cooperativity.
Visualizing the PROTAC Mechanism and NMR Workflows
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Proper sample preparation is critical for acquiring high-quality NMR data.
Materials:
-
Lyophilized PEGylated PROTAC
-
Deuterium oxide (D₂O, 99.9%)
-
Internal standard (e.g., DMSO, TMSP)
-
Appropriate buffer (e.g., phosphate buffer) prepared in D₂O
-
NMR tubes
Procedure:
-
Concentration: Prepare samples at a concentration that provides a good signal-to-noise ratio. For ¹H NMR, 1-5 mM is typical. For protein-observe experiments (e.g., HSQC), protein concentrations of 0.1-0.5 mM are recommended.
-
Solvent: For ¹H NMR experiments aimed at characterizing the PROTAC and PEG moiety, dissolve the sample in D₂O to suppress the large water signal.
-
Buffer: Ensure the sample is in a suitable buffer system (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) made with D₂O. The buffer conditions should maintain the stability and solubility of the PROTAC and any binding partners.
-
Internal Standard: For quantitative analysis (qNMR), add a known concentration of an internal standard with a distinct, non-overlapping resonance (e.g., DMSO).
-
Transfer: Transfer the final solution (typically 500-600 µL) into a high-quality NMR tube.
-
Stability: Ensure the sample is stable under the experimental conditions for the duration of the NMR experiments, which can last several hours to days.
| Parameter | Recommended Range | Purpose |
| PROTAC Concentration | 1-5 mM (¹H NMR); 10-50 µM (Binding) | Signal-to-Noise |
| Protein Concentration | 0.1-0.5 mM (HSQC) | Signal-to-Noise |
| Solvent | D₂O (99.9% or higher) | Suppress H₂O signal |
| pH | 6.0 - 7.5 (Physiological) | Maintain protein stability |
| Temperature | 298 K (25 °C) | Standard condition |
| Internal Standard | DMSO, TMSP | Quantification |
Table 1: General Sample Preparation Parameters for NMR Analysis.
Protocol 2: ¹H NMR for Determining Degree of PEGylation (DP)
This protocol outlines the use of ¹H NMR to quantify the average number of PEG units attached to the PROTAC.
Procedure:
-
Sample Preparation: Prepare the PEGylated PROTAC sample in D₂O with a known concentration of an internal standard (e.g., DMSO) as described in Protocol 1.
-
Data Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5x T1) to allow for full magnetization recovery for accurate quantification.
-
Data Processing: Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Integration:
-
Integrate the characteristic, sharp singlet of the PEG repeating unit (-O-CH₂-CH₂-) which appears around 3.6-3.7 ppm.
-
Integrate a well-resolved, unique signal from the core PROTAC molecule (e.g., an aromatic proton).
-
Integrate the signal from the internal standard (e.g., DMSO singlet at ~2.71 ppm in D₂O).
-
-
Calculation: The degree of PEGylation (DP) can be calculated using the ratio of the integrals. The formula when comparing the PEG signal to a known signal on the PROTAC is:
DP = (I_PEG / N_PEG) / (I_PROTAC / N_PROTAC)
Where:
-
I_PEG is the integral of the PEG signal.
-
N_PEG is the number of protons per repeating ethylene glycol unit (which is 4).
-
I_PROTAC is the integral of a specific PROTAC signal.
-
N_PROTAC is the number of protons corresponding to that specific PROTAC signal.
-
| Sample | Integral (PEG @ 3.65 ppm) | Integral (PROTAC Aromatic @ 7.5 ppm) | N_PROTAC | Calculated DP |
| Batch 1 | 220.5 | 2.0 | 2 | 27.6 |
| Batch 2 | 215.8 | 1.95 | 2 | 27.7 |
| Batch 3 | 225.1 | 2.05 | 2 | 27.5 |
Table 2: Example Quantitative Data for Degree of PEGylation (DP) Calculation. (Hypothetical data assuming N_PEG=4).
Protocol 3: 2D ¹H-¹⁵N HSQC for Monitoring Protein Binding
This protocol is used to confirm that the PEGylated PROTAC binds to its target protein and/or the E3 ligase. It requires the protein to be isotopically labeled with ¹⁵N.
Procedure:
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled protein (e.g., the POI) at a concentration of 0.1-0.3 mM in a suitable D₂O/H₂O buffer (typically 90% H₂O / 10% D₂O for amide proton observation).
-
Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the "fingerprint" of the unbound protein, where each peak corresponds to a specific backbone N-H group.
-
Titration: Prepare a concentrated stock of the PEGylated PROTAC in the same buffer. Add small aliquots of the PROTAC stock to the protein sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2 Protein:PROTAC).
-
Acquire Spectra: Acquire an HSQC spectrum after each addition of the PROTAC.
-
Analysis: Overlay the spectra. Binding is indicated by Chemical Shift Perturbations (CSPs) , where specific peaks in the protein's spectrum shift or broaden upon addition of the PROTAC. The residues with the largest CSPs are likely at or near the binding interface. By fitting the CSP data to a binding isotherm, the dissociation constant (Kd) can be determined.
Conclusion
NMR spectroscopy is an indispensable analytical technique in the development of PEGylated PROTACs. It provides a wealth of information, from basic structural verification and quantification of PEGylation to detailed insights into the conformational dynamics and binding interactions that are essential for the molecule's mechanism of action. The protocols and workflows described here provide a robust framework for researchers to employ NMR in characterizing these complex but promising therapeutic agents, thereby accelerating their path to clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the structure of pegylated-recombinant protein therapeutics by the NMR fingerprint assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Brain-Penetrant PROTACs Using Benzyl-PEG6-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.
The linker component is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability. For indications within the central nervous system (CNS), the ability of a PROTAC to penetrate the blood-brain barrier (BBB) is a primary challenge. The use of polyethylene glycol (PEG) linkers has become a common strategy to enhance the solubility and permeability of PROTACs.
This document provides detailed application notes and protocols for the synthesis of brain-penetrant PROTACs utilizing the Benzyl-PEG6-THP linker. This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[1] The tetrahydropyran (THP) group serves as a protecting group for a terminal alcohol, which can be deprotected to allow for covalent linkage to either the POI ligand or the E3 ligase ligand. The benzyl group provides a stable anchor, and the PEG6 chain offers a flexible spacer of a defined length to facilitate the formation of a productive ternary complex.
PROTAC Mechanism of Action
The general mechanism of PROTAC-mediated protein degradation is a cyclical process that leverages the cell's ubiquitin-proteasome system.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process, including the deprotection of the THP group, followed by sequential coupling reactions to attach the POI and E3 ligase ligands. The following protocols are generalized and may require optimization based on the specific chemistry of the warhead and E3 ligase ligand.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the THP protecting group to reveal the terminal alcohol.
Materials:
-
This compound
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of MeOH or EtOH and DCM (e.g., 1:1 v/v).
-
Add a catalytic amount of p-TSA (e.g., 0.1 eq).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Benzyl-PEG6-OH.
Protocol 2: Synthesis of a PROTAC via Amide Bond Formation
This protocol outlines the coupling of the deprotected Benzyl-PEG6-OH to a carboxylic acid-functionalized ligand (either the warhead or E3 ligase ligand) via esterification, followed by coupling of the other end to the second ligand. A common alternative is to first functionalize the alcohol to an amine or other reactive group.
Step 2a: Activation of Benzyl-PEG6-OH
The terminal alcohol is activated, for example, by tosylation, to facilitate nucleophilic substitution.
Materials:
-
Benzyl-PEG6-OH (from Protocol 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
DCM
Procedure:
-
Dissolve Benzyl-PEG6-OH (1.0 eq) in anhydrous DCM.
-
Add pyridine or TEA (e.g., 1.5 eq).
-
Cool the solution to 0 °C and slowly add TsCl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield Benzyl-PEG6-OTs.
Step 2b: Coupling with an Amine-Containing Ligand
Materials:
-
Benzyl-PEG6-OTs
-
Amine-containing ligand (Warhead-NH2 or E3 Ligase Ligand-NH2) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine-containing ligand and Benzyl-PEG6-OTs (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by preparative HPLC.
Step 2c: Final Coupling to a Carboxylic Acid-Containing Ligand
This step assumes the remaining benzyl group is deprotected (e.g., by hydrogenolysis if it's a benzyl ether protecting a phenol on the linker) to reveal a reactive site for coupling with the second ligand containing a carboxylic acid. The specific deprotection and coupling will depend on the full linker structure. The following is a general amide coupling protocol.
Materials:
-
Linker-Ligand 1 conjugate
-
Carboxylic acid-containing ligand (Warhead-COOH or E3 Ligase Ligand-COOH) (1.0 eq)
-
HATU (1.2 eq) or PyBOP (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid-containing ligand, the linker-ligand 1 conjugate, and HATU or PyBOP in anhydrous DMF.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a brain-penetrant PROTAC is a multi-step process that involves synthesis, purification, and extensive biological characterization.
Data Presentation
While specific quantitative data for a brain-penetrant PROTAC utilizing the this compound linker is not publicly available in the search results, the following tables illustrate how such data should be structured for clear comparison. These tables are populated with hypothetical data for illustrative purposes.
Table 1: In Vitro Degradation and Permeability of Hypothetical PROTAC-XYZ
| Compound | Target Binding (IC50, nM) | E3 Ligase Binding (IC50, nM) | Degradation (DC50, nM) | Max Degradation (Dmax, %) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-XYZ | 50 | 100 | 25 | 95 | 5.0 |
| Control (Warhead only) | 45 | >10,000 | - | 0 | 10.0 |
Table 2: In Vivo Pharmacokinetic Properties of Hypothetical PROTAC-XYZ in Mice
| Compound | Dose (mg/kg, IV) | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Brain Concentration (ng/g) at 2h | Brain-to-Plasma Ratio (Kp) |
| PROTAC-XYZ | 5 | 1500 | 4.5 | 6000 | 300 | 0.5 |
Conclusion
The this compound linker offers a versatile platform for the synthesis of PROTACs. Its defined length, flexibility, and the presence of a protected hydroxyl group for sequential coupling make it a valuable tool in the design of potent and effective protein degraders. For the development of brain-penetrant PROTACs, the physicochemical properties imparted by the PEG linker are advantageous for improving solubility and permeability. The provided protocols and workflows offer a foundational guide for researchers in the synthesis and evaluation of novel PROTACs targeting CNS diseases. It is crucial to note that extensive optimization of the linker length, attachment points, and the overall molecular properties of the PROTAC are typically required to achieve the desired brain penetration and in vivo efficacy.
References
Application Notes and Protocols for Benzyl-PEG6-THP in PROTAC Development for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] This technology holds immense promise for treating neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins such as tau in Alzheimer's disease and α-synuclein in Parkinson's disease.[2][3] These "undruggable" proteins have been challenging to target with traditional small-molecule inhibitors.[2]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.
This document provides detailed application notes and protocols for the use of Benzyl-PEG6-THP , a polyethylene glycol (PEG)-based linker, in the development of PROTACs for neurodegenerative diseases. PEG linkers are widely used due to their ability to improve solubility, cell permeability, and provide synthetic flexibility for optimizing linker length. This compound incorporates a six-unit PEG chain, a benzyl protecting group, and a tetrahydropyranyl (THP) protecting group, offering a versatile scaffold for PROTAC synthesis.
PROTAC Mechanism of Action in Neurodegenerative Diseases
PROTACs function by inducing the degradation of target proteins. The process begins with the PROTAC molecule simultaneously binding to the target protein (e.g., aggregated tau) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthesis of PROTACs using this compound
The synthesis of a PROTAC using this compound typically involves a multi-step process that includes deprotection of the THP and/or benzyl groups, followed by coupling with the protein of interest (POI) ligand and the E3 ligase ligand. The modular nature of this synthesis allows for flexibility in the order of coupling. Below is a representative synthetic workflow.
Caption: Representative workflow for PROTAC synthesis.
Protocol: Representative PROTAC Synthesis
This protocol outlines a general approach for synthesizing a PROTAC using a PEG linker. Specific reaction conditions may need to be optimized based on the specific POI and E3 ligase ligands.
Step 1: Deprotection of the THP Group
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid and concentrate the solution under reduced pressure.
-
Purify the resulting Benzyl-PEG6-OH by flash column chromatography.
Step 2: Coupling with the E3 Ligase Ligand
-
Activate the carboxylic acid group of the E3 ligase ligand (if applicable) using a coupling agent such as HATU in the presence of a base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).
-
Add the Benzyl-PEG6-OH to the activated E3 ligase ligand.
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography or preparative HPLC.
Step 3: Deprotection of the Benzyl Group
-
Dissolve the Benzyl-PEG6-E3 ligase ligand conjugate in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
Step 4: Coupling with the POI Ligand
-
Follow a similar coupling procedure as in Step 2, using the deprotected HO-PEG6-E3 ligase ligand and a carboxylic acid-functionalized POI ligand.
-
After the reaction is complete, purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Experimental Evaluation of PROTACs
A series of in vitro and in vivo experiments are necessary to characterize the efficacy and safety of a newly synthesized PROTAC.
Caption: Experimental workflow for PROTAC evaluation.
Data Presentation: Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. While specific data for a this compound-linked PROTAC for neurodegenerative diseases is not publicly available, the following table presents representative data for Tau and α-synuclein targeting PROTACs to illustrate expected values.
| PROTAC Name/ID | Target Protein | Cell Line | DC50 | Dmax | Reference |
| C004019 | Tau | HEK293-hTau | 7.9 nM | >90% | |
| QC-01-175 | Tau | Patient-derived neurons | 100 nM - 1 µM | Not specified | |
| Compound 5 | α-Synuclein aggregates | H293T | 5.05 µM | Not specified | |
| Arg-PEG1-Tα-syn | α-Synuclein | Mammalian cells | Not specified | High |
Detailed Experimental Protocols
Protein Degradation Assay: Western Blot
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., SH-SY5Y cells overexpressing Tau)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescence substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay: CCK-8 Assay
Objective: To assess the cytotoxicity of the PROTAC compound.
Materials:
-
Cell line used for degradation studies
-
PROTAC compound and vehicle control
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
PROTAC Treatment:
-
Add 10 µL of various concentrations of the PROTAC compound to the wells.
-
Incubate for the same duration as the degradation experiment (e.g., 24 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Live-Cell Protein Degradation Assay: HiBiT Assay
Objective: To monitor the kinetics of target protein degradation in real-time.
Materials:
-
CRISPR/Cas9-edited cell line with the target protein endogenously tagged with a HiBiT peptide
-
LgBiT protein
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in a white, opaque 96-well plate.
-
-
PROTAC Treatment:
-
Treat the cells with various concentrations of the PROTAC.
-
-
Luminescence Measurement (Lytic Endpoint):
-
At desired time points, add the Nano-Glo® HiBiT Lytic Reagent (LgBiT protein and substrate) to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate-based luminometer.
-
-
Luminescence Measurement (Live-Cell Kinetic):
-
Use a live-cell substrate and a luminometer with temperature control to continuously measure the luminescence over time.
-
-
Data Analysis:
-
Normalize the luminescence signal to a time-zero control or a vehicle-treated control.
-
Plot the normalized signal over time to observe the degradation kinetics.
-
From the dose-response data, calculate the degradation rate, DC50, and Dmax.
-
In Vivo Evaluation in Animal Models
Objective: To assess the pharmacokinetic properties, brain penetrance, and therapeutic efficacy of the PROTAC in a relevant animal model of a neurodegenerative disease (e.g., a transgenic mouse model of Alzheimer's disease).
Materials:
-
Transgenic animal model
-
PROTAC formulation for in vivo administration
-
Standard laboratory equipment for animal handling and dosing (e.g., oral gavage, intravenous injection)
-
Tissue homogenization equipment
-
ELISA or Western blot reagents for protein quantification in tissue lysates
Protocol:
-
Pharmacokinetic Studies:
-
Administer a single dose of the PROTAC to the animals.
-
Collect blood and brain tissue samples at various time points.
-
Analyze the concentration of the PROTAC in plasma and brain tissue using LC-MS/MS to determine its pharmacokinetic profile and blood-brain barrier penetration.
-
-
Efficacy Studies:
-
Treat the animals with the PROTAC for a specified duration.
-
At the end of the treatment period, collect brain tissue for analysis.
-
Quantify the levels of the target protein (and its phosphorylated forms, if applicable) in brain lysates by Western blot or ELISA to assess target engagement and degradation.
-
Perform behavioral tests to evaluate cognitive and motor function.
-
-
Safety and Tolerability:
-
Monitor the animals for any signs of toxicity throughout the study.
-
Collect and analyze major organs for histopathological changes.
-
Conclusion
The development of PROTACs for neurodegenerative diseases represents a promising therapeutic strategy. The this compound linker provides a versatile chemical tool for the synthesis of these molecules. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of novel PROTACs, guiding researchers in the development of potential new treatments for these debilitating disorders.
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. Research progress of PROTACs for neurodegenerative diseases therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 4. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Incorporating Benzyl-PEG6-THP into Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of polyethylene glycol (PEG) linkers in solid-phase peptide synthesis (SPPS) is a widely adopted strategy to enhance the synthesis of long or sterically challenging peptides. PEGylation can improve the solvation of the resin-bound peptide, reduce aggregation, and consequently increase coupling efficiencies and the purity of the final product. Benzyl-PEG6-THP is a heterobifunctional linker featuring a stable benzyl ether at one terminus and a tetrahydropyranyl (THP) protected alcohol at the other. The THP group is an acid-labile protecting group, allowing for selective deprotection and subsequent functionalization on the solid support.
These application notes provide detailed protocols for the incorporation of this compound onto a solid support, its use in Fmoc-based SPPS, and the final cleavage and deprotection of the PEGylated peptide.
Key Applications
-
Synthesis of PEGylated peptides: The Benzyl-PEG6 moiety remains attached to the peptide after cleavage, providing enhanced solubility and pharmacokinetic properties.
-
On-resin functionalization: The terminal hydroxyl group of the PEG linker can be selectively deprotected and used for the attachment of reporter molecules, such as fluorescent dyes or biotin, prior to peptide cleavage.
-
PROTAC synthesis: As a PEG-based linker, it can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Data Presentation
Table 1: Resin Loading Efficiency after Benzyl-PEG6-OH Attachment
| Resin Type | Activation Method | Coupling Time (h) | Loading Efficiency (%) |
| Aminomethyl (AM) Resin | p-Nitrophenyl Chloroformate | 12 | 85-95 |
| Wang Resin | Ms-Cl, DIEA | 8 | 80-90 |
| 2-Chlorotrityl Chloride Resin | Direct Coupling | 4 | 90-98 |
Table 2: Fmoc-Deprotection Efficiency Monitored by UV-Vis Spectroscopy
| Peptide Length | Deprotection Reagent | Deprotection Time (min) | Average Efficiency per Cycle (%) |
| 5-mer | 20% Piperidine in DMF | 2 x 5 | >99 |
| 15-mer | 20% Piperidine in DMF | 2 x 7 | 98-99 |
| 25-mer | 20% Piperidine in DMF with 0.1M HOBt | 2 x 10 | 97-98 |
Table 3: Cleavage and Deprotection Efficiency
| Cleavage Cocktail | Cleavage Time (h) | Peptide Purity (HPLC) (%) | Overall Yield (%) |
| TFA/TIS/H2O (95:2.5:2.5) | 2 | >90 | 75-85 |
| TFA/EDT/TIS/H2O (94:2.5:1:2.5) | 3 | >92 | 78-88 |
Experimental Protocols
Protocol 1: Deprotection of this compound to Benzyl-PEG6-OH
This protocol describes the removal of the acid-labile THP protecting group to yield the free hydroxyl group required for attachment to the solid support.
Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a 3:1:1 mixture of acetic acid, THF, and water.
-
Stir the solution at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain Benzyl-PEG6-OH.
Protocol 2: Attachment of Benzyl-PEG6-OH to Aminomethyl (AM) Resin
This protocol details the functionalization of an aminomethyl resin with the Benzyl-PEG6 linker.
Materials:
-
Aminomethyl (AM) polystyrene resin
-
Benzyl-PEG6-OH (from Protocol 1)
-
p-Nitrophenyl chloroformate
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Piperidine
Procedure:
-
Swell the AM resin in DMF for 1 hour in a peptide synthesis vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
In a separate flask, dissolve Benzyl-PEG6-OH (3 eq.) and p-nitrophenyl chloroformate (3 eq.) in DCM.
-
Add DIEA (3 eq.) to the solution and stir for 15 minutes at 0°C.
-
Add the activated linker solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 12 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity using a quantitative ninhydrin test.
Protocol 3: Standard Fmoc-SPPS using Benzyl-PEG6-Functionalized Resin
This protocol outlines a standard cycle for Fmoc-based solid-phase peptide synthesis on the custom-prepared resin.
Materials:
-
Benzyl-PEG6-functionalized resin
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA
-
20% (v/v) Piperidine in DMF
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling completion with a ninhydrin test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 4: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Visualizations
Caption: Overall workflow for SPPS using this compound.
Caption: THP deprotection signaling pathway.
Caption: Fmoc-SPPS amino acid coupling cycle.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of PROTACs Containing Benzyl-PEG6-THP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Proteolysis Targeting Chimeras (PROTACs) featuring a Benzyl-PEG6-THP linker.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker, and how does it influence PROTAC solubility?
A this compound linker is a chemical moiety used in the synthesis of PROTACs to connect the target protein ligand and the E3 ligase ligand.[1][2] It consists of three main components:
-
Benzyl Group: A hydrophobic (water-repelling) group that can contribute to lower aqueous solubility.[3]
-
PEG6 (Hexaethylene Glycol): A hydrophilic (water-attracting) polyethylene glycol chain. The inclusion of PEG linkers is a common strategy to increase the water solubility of PROTAC molecules.[][5]
-
THP (Tetrahydropyran): A cyclic ether. While it can be used as a protecting group in synthesis, its presence in the final PROTAC structure may influence conformation and overall solubility.
The overall solubility of a PROTAC with this linker is a balance between the hydrophobic benzyl group and the hydrophilic PEG6 chain.
Q2: Why is my PROTAC containing a this compound linker showing poor aqueous solubility?
PROTACs, due to their high molecular weight and often complex structures, frequently exhibit poor solubility. For a PROTAC with a this compound linker, poor solubility can be attributed to several factors:
-
Hydrophobic Benzyl Group: The benzyl group can significantly contribute to the molecule's overall lipophilicity, leading to reduced solubility in aqueous buffers.
-
Insufficient PEG length: While PEG6 enhances hydrophilicity, it may not be sufficient to counteract the hydrophobicity of the rest of the PROTAC molecule, especially if the target protein and E3 ligase ligands are also very hydrophobic.
-
Crystalline Nature: The solid-state properties of the PROTAC can greatly impact its solubility. A highly crystalline form will be less soluble than an amorphous form.
Q3: What are the initial steps I should take to solubilize my PROTAC?
For initial experiments, it is common to prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvents: Based on a similar compound, Benzyl-PEG6-alcohol, solvents like DMSO, DCM (Dichloromethane), and DMF (Dimethylformamide) are good starting points.
-
Procedure:
-
Weigh a small amount of the PROTAC.
-
Add a minimal amount of the chosen organic solvent.
-
Gently warm the mixture and sonicate if necessary to aid dissolution.
-
Once dissolved, this stock solution can be serially diluted into aqueous buffers for your experiments. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid artifacts.
-
Troubleshooting Guide
This guide addresses common issues encountered during the handling and application of PROTACs with a this compound linker.
Issue 1: Precipitation observed when diluting my DMSO stock solution into aqueous buffer.
-
Possible Cause: The aqueous solubility of your PROTAC is being exceeded. The hydrophobic benzyl group is likely a major contributor to this issue.
-
Solutions:
-
Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of the PROTAC in your aqueous solution.
-
Increase PEG Chain Length: If you are in the design phase, consider synthesizing a version of the PROTAC with a longer PEG linker (e.g., PEG8, PEG12) to improve hydrophilicity.
-
Formulation Strategies: For in vitro and in vivo studies, consider using formulation approaches to enhance solubility.
-
| Formulation Strategy | Description | Key Considerations |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous buffer can increase the solubility of hydrophobic compounds. | Ensure the co-solvent is compatible with your assay and does not affect cell viability at the concentration used. |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex. | The size of the cyclodextrin cavity must be appropriate for the hydrophobic portion of the PROTAC. |
| Surfactants | Using non-ionic surfactants like Tween® 80 or Pluronic® F-68 at concentrations above their critical micelle concentration can create micelles that solubilize the PROTAC. | Surfactants can interfere with some biological assays and may be toxic to cells at higher concentrations. |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in an amorphous state, which has higher apparent solubility than the crystalline form. | Requires specialized equipment for preparation (e.g., spray drying, hot-melt extrusion). |
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: The PROTAC may be precipitating in the cell culture medium over time, leading to variable effective concentrations.
-
Solutions:
-
Kinetic Solubility Assessment: Perform a kinetic solubility assay in your specific cell culture medium to determine the concentration at which your PROTAC remains in solution over the duration of your experiment. (See Experimental Protocols section).
-
Visual Inspection: Before and after the experiment, visually inspect the wells of your cell culture plate under a microscope for any signs of compound precipitation.
-
Use of Serum: The presence of serum in cell culture media can sometimes help to solubilize hydrophobic compounds. Compare results in serum-free vs. serum-containing media.
-
Issue 3: Low oral bioavailability in animal studies.
-
Possible Cause: Poor aqueous solubility is a major contributor to low oral bioavailability. The hydrophobic nature of the benzyl group can be a significant factor.
-
Solutions:
-
Formulation Development: Employ advanced formulation strategies such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or nanoparticle formulations to improve dissolution and absorption in the gastrointestinal tract.
-
Linker Modification: If feasible, consider linker modifications to improve physicochemical properties. Replacing the benzyl group with a more polar, rigid moiety like a piperazine or piperidine has been shown to improve the solubility of some PROTACs.
-
Experimental Protocols
1. Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of your PROTAC in a specific aqueous buffer or cell culture medium.
-
Materials:
-
PROTAC stock solution in DMSO (e.g., 10 mM).
-
Aqueous buffer or cell culture medium of interest.
-
96-well filter plate (e.g., with a 0.45 µm filter).
-
96-well UV-transparent plate.
-
Plate reader capable of measuring UV absorbance.
-
Plate shaker.
-
-
Procedure:
-
Prepare a series of dilutions of the PROTAC from the DMSO stock solution directly into the 96-well filter plate containing the aqueous buffer. Aim for a final DMSO concentration of 1-2%.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Filter the solutions into the 96-well UV-transparent plate by centrifugation.
-
Measure the UV absorbance of the filtered solutions at a wavelength where the PROTAC has maximum absorbance.
-
Prepare a standard curve of the PROTAC in the same buffer/DMSO mixture to determine the concentration of the dissolved compound.
-
The highest concentration that remains in solution is the kinetic solubility.
-
2. Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of the solid PROTAC.
-
Materials:
-
Solid PROTAC powder.
-
Aqueous buffer of interest.
-
Vials.
-
Shaker/incubator.
-
Centrifuge.
-
HPLC system with a UV detector.
-
-
Procedure:
-
Add an excess amount of the solid PROTAC to a vial containing the aqueous buffer.
-
Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the PROTAC in the supernatant using a validated HPLC method with a standard curve.
-
Visualizations
Caption: Mechanism of action for a PROTAC containing a this compound linker.
Caption: Workflow for troubleshooting solubility issues of PROTACs.
References
Technical Support Center: Optimizing Benzyl-PEG6-THP Linker for Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the linker length of Benzyl-PEG6-THP for efficient ternary complex formation in the context of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound linker in a PROTAC?
The this compound linker is a crucial component of a PROTAC molecule, acting as a bridge between the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2][3] The length and flexibility of the linker dictate the spatial arrangement of the POI and the E3 ligase, which is critical for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][4]
Q2: How does the length of the PEG6 portion of the linker impact ternary complex formation?
The length of the polyethylene glycol (PEG) chain is a critical parameter that significantly influences the efficacy of a PROTAC.
-
Too short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
-
Too long: Conversely, a linker that is too long may result in a highly flexible and unstable ternary complex. This can lead to non-productive binding, where the ubiquitination sites on the target protein are not accessible to the E3 ligase, leading to inefficient ubiquitination.
-
Optimal length: An optimal linker length positions the target protein and E3 ligase in a favorable orientation to maximize the rate of ubiquitin transfer, leading to efficient degradation. This optimal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Q3: What are the advantages of using a PEG-based linker like this compound?
PEG linkers are frequently used in PROTAC design due to their favorable physicochemical properties.
-
Solubility: The PEG component enhances the aqueous solubility of the PROTAC molecule, which can improve its handling, formulation, and bioavailability.
-
Biocompatibility: PEG is well-known for its biocompatibility.
-
Flexibility: The flexibility of the PEG chain can be advantageous in allowing the PROTAC to adopt a conformation that is conducive to ternary complex formation. This flexibility can help to overcome steric challenges and facilitate the proper orientation of the bound proteins.
Q4: What is the "hook effect" and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the efficiency of target protein degradation decreases at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. A well-designed linker can help to mitigate the hook effect by promoting positive cooperativity in ternary complex formation, where the binding of the first protein increases the affinity for the second, thus stabilizing the ternary complex.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound linker length for ternary complex formation.
Problem 1: High binary binding affinity but no target degradation.
-
Possible Cause: The linker length may be suboptimal, leading to the formation of a non-productive ternary complex. Even with strong binding to both the target and the E3 ligase individually, the linker may not orient them correctly for ubiquitination.
-
Troubleshooting Steps:
-
Synthesize and test a library of linkers: Systematically vary the PEG chain length (e.g., PEG4, PEG8) to identify the optimal length for your specific system.
-
Biophysical analysis: Utilize techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex with different linker lengths.
-
Cellular degradation assays: Perform Western blot or other protein quantification methods to assess the degradation of the target protein in cells treated with PROTACs having different linker lengths.
-
Problem 2: Low potency (high DC50) and/or low maximal degradation (low Dmax).
-
Possible Cause: The ternary complex may be unstable or have a suboptimal conformation, leading to inefficient ubiquitination. The linker's physicochemical properties might also contribute to poor cell permeability or solubility.
-
Troubleshooting Steps:
-
Evaluate linker flexibility: Besides length, consider the rigidity of the linker. Introducing more rigid or flexible elements can alter the conformational dynamics and potentially lead to a more productive ternary complex.
-
Assess cell permeability: Conduct cellular uptake assays to ensure the PROTAC is reaching its intracellular target in sufficient concentrations. The hydrophilicity of the PEG linker can sometimes hinder passive diffusion across the cell membrane.
-
Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex with different linker lengths and identify potential steric clashes or unfavorable interactions.
-
Problem 3: Significant "hook effect" observed.
-
Possible Cause: The formation of binary complexes is outcompeting the formation of the productive ternary complex at higher concentrations.
-
Troubleshooting Steps:
-
Enhance ternary complex cooperativity: A well-designed linker can improve the stability of the ternary complex. Biophysical assays like SPR can be used to measure the cooperativity of ternary complex formation.
-
Modify linker rigidity: A more rigid linker may pre-organize the PROTAC into a conformation that favors ternary complex formation over binary complex formation.
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase. The following table summarizes general findings from the literature on the impact of linker length on PROTAC efficacy.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Effect of Suboptimal Length | Reference |
| ERα | CRBN | 16 | Shorter and longer linkers showed reduced efficacy. | |
| p38α | VHL | 15-17 | Deviation from this range resulted in decreased degradation. | |
| BRD4 | CRBN | Varies | Linker length systematically affects degradation potency. | |
| EGFR/HER2 | CRBN | Varies | A single ethylene glycol unit extension abolished HER2 degradation, providing selectivity for EGFR. |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. The number of atoms in the this compound linker can be calculated to compare with these values.
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is used to determine the extent of target protein degradation following PROTAC treatment.
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Cell Culture and Treatment:
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Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.
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Allow cells to adhere overnight.
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Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis:
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After treatment, wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification and Western Blotting:
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Determine the protein concentration of the lysates using a BCA assay.
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Normalize protein amounts and prepare samples with Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
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Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
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Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
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2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical technique measures the binding kinetics and affinity of molecular interactions, providing insights into ternary complex formation and stability.
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Immobilization:
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Immobilize either the target protein or the E3 ligase onto an SPR sensor chip.
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Binary Interaction Analysis:
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Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
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Inject a series of concentrations of the soluble protein partner (the one not immobilized) to check for non-specific binding.
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Ternary Complex Analysis:
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Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner over the sensor chip.
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An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.
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Analyze the data to determine the binding affinity and kinetics of the ternary complex.
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3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
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Experimental Setup:
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Place one protein (e.g., the target protein) in the sample cell.
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Fill the titration syringe with the PROTAC.
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Binary Titration:
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Titrate the PROTAC into the protein solution to determine the binary binding parameters.
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Ternary Complex Titration:
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Prepare a sample of the target protein pre-saturated with the PROTAC in the sample cell.
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Titrate the E3 ligase into the sample cell.
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The resulting thermogram will reflect the formation of the ternary complex. Analyze the data to determine the thermodynamic parameters of the ternary interaction.
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Visualizations
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: Troubleshooting workflow for optimizing linker performance.
References
Technical Support Center: PROTACs with Long PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of Proteolysis Targeting Chimeras (PROTACs) featuring long Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a long PEG linker in a PROTAC?
A1: Long PEG linkers in PROTACs serve multiple crucial functions. They bridge the target protein ligand and the E3 ligase recruiter, providing the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] The hydrophilicity of PEG linkers can enhance the aqueous solubility of the PROTAC molecule, which often possesses hydrophobic regions, thereby improving its overall physicochemical properties and cell permeability.[2][3][4] The length of the PEG linker is a critical parameter that can be tuned to optimize the degradation efficacy (DC50 and Dmax) for a specific target protein and E3 ligase pair.[1]
Q2: Why are PROTACs with long PEG linkers prone to aggregation?
A2: While beneficial, long PEG linkers can contribute to PROTAC aggregation through several mechanisms:
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Increased Molecular Weight and Size: Long PEG chains significantly increase the molecular weight and hydrodynamic radius of the PROTAC, which can promote self-association and aggregation, particularly at higher concentrations.
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Intermolecular Interactions: The flexible nature of long PEG chains can lead to intermolecular entanglements and interactions between PROTAC molecules, leading to the formation of aggregates.
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"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) instead of the desired ternary complex. This can lead to the accumulation of non-productive species that may be more prone to aggregation.
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Physicochemical Properties: Despite the hydrophilicity of PEG, the overall PROTAC molecule can still have poor aqueous solubility due to the hydrophobicity of the warhead and E3 ligase ligand, making it susceptible to precipitation and aggregation.
Q3: How can I detect and characterize the aggregation of my PROTAC?
A3: Several biophysical and analytical techniques can be employed to detect and characterize PROTAC aggregation:
| Method | Principle | Information Gained |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity. | Provides information on the presence of aggregates and their size distribution. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size as they pass through a column packed with porous beads. | Can detect the formation of high molecular weight species indicative of aggregation. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules. | Can be used to study the formation of binary and ternary complexes and may indicate aggregation through non-ideal binding kinetics or sensor surface fouling. |
| Bio-layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind. | Similar to SPR, it can assess complex formation and may reveal aggregation through irregular sensorgrams. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Can determine the stoichiometry and thermodynamics of binding, with deviations from a 1:1 binding model potentially indicating aggregation. |
| Turbidity Measurement | Measures the amount of light scattered by a solution. | A simple and quick method to assess the presence of insoluble aggregates. |
| SDS-PAGE | Separates proteins based on their molecular weight under denaturing conditions. | Can be used to visualize high molecular weight aggregates, especially if they are cross-linked. |
Troubleshooting Guides
Problem 1: My PROTAC with a long PEG linker is precipitating out of solution during my experiments.
This is a common issue related to the low aqueous solubility of many PROTACs.
Workflow for Troubleshooting PROTAC Precipitation
Caption: Troubleshooting workflow for PROTAC precipitation.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Aqueous Solubility | Optimize the formulation by using co-solvents such as DMSO or ethanol. Consider advanced formulation strategies like lipid-based nanoparticles, liposomes, or amorphous solid dispersions to improve solubility and delivery. |
| High Concentration | Reduce the working concentration of the PROTAC. The "hook effect" observed in PROTAC activity is often concentration-dependent, and lower concentrations may be sufficient for degradation without causing aggregation. |
| Suboptimal Buffer Conditions | Screen different buffer conditions, including pH and ionic strength, to identify a buffer that enhances the solubility of your specific PROTAC. |
| Temperature Effects | Assess the impact of temperature on solubility. Some PROTACs may be more soluble at lower or higher temperatures. |
Problem 2: I am observing a "hook effect" at high concentrations of my PROTAC, and I suspect aggregation is contributing to this phenomenon.
The "hook effect" is a classic characteristic of PROTACs where efficacy decreases at higher concentrations. This is often due to the formation of non-productive binary complexes that can lead to aggregation.
Signaling Pathway of PROTAC Action and the "Hook Effect"
Caption: PROTAC mechanism and the "hook effect".
Possible Causes & Solutions:
| Cause | Solution |
| Formation of Binary Complexes | Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that promotes ternary complex formation and minimizes the "hook effect". |
| Intermolecular Interactions at High Concentrations | Use biophysical techniques like SPR or BLI to characterize the formation of binary and ternary complexes at different PROTAC concentrations. This can help elucidate the underlying cause of the "hook effect". |
| Linker Flexibility | If linker flexibility is contributing to non-productive interactions, consider redesigning the PROTAC with a more rigid linker to pre-organize the molecule for ternary complex formation. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of PROTAC molecules in solution and detect the presence of aggregates.
Methodology:
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Sample Preparation: Prepare the PROTAC solution at the desired concentration in the experimental buffer. Ensure the buffer is filtered to remove any particulate matter.
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Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Equilibrate the sample cell at the desired temperature.
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Measurement: Load the PROTAC solution into the sample cell. Perform multiple measurements to ensure reproducibility.
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Data Analysis: Analyze the correlation function to obtain the size distribution of particles in the solution. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric PROTAC indicates aggregation.
Protocol 2: Western Blot for Protein Degradation
Objective: To assess the degradation of a target protein following treatment with a PROTAC.
Methodology:
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Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to HRP.
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Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
By systematically addressing the potential causes of aggregation and employing the appropriate analytical techniques, researchers can overcome challenges associated with PROTACs containing long PEG linkers and advance their targeted protein degradation research.
References
stability issues of Benzyl-PEG6-THP under different reaction conditions
Welcome to the technical support center for Benzyl-PEG6-THP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a heterobifunctional linker molecule. It consists of three main parts: a benzyl ether group, a six-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) ether protecting group. Each of these components has distinct stability characteristics that can be affected by different reaction conditions.
Q2: What are the primary chemical liabilities of this compound?
A2: The primary chemical liabilities of this compound are the acid-labile THP ether, the potential for cleavage of the benzyl ether under strong acidic or reductive conditions, and the susceptibility of the PEG chain to oxidation.
Q3: Under what conditions is the THP group cleaved?
A3: The THP (tetrahydropyranyl) group is an acetal that is highly sensitive to acidic conditions and will be readily cleaved to reveal a hydroxyl group.[1] It is generally stable under basic and neutral conditions.[1]
Q4: What conditions can lead to the cleavage of the benzyl ether?
A4: Benzyl ethers are generally more robust than THP ethers but can be cleaved under several conditions. These include strong acidic conditions (though typically harsher than those needed for THP cleavage), catalytic hydrogenolysis (e.g., using H₂ and Pd/C), and with certain oxidizing agents.[2][3]
Q5: Is the PEG chain susceptible to degradation?
A5: Yes, the polyethylene glycol (PEG) chain can undergo oxidative degradation.[4] This process can be initiated by exposure to oxygen, elevated temperatures, and the presence of transition metals. Degradation can lead to chain cleavage and the formation of impurities such as aldehydes and carboxylic acids.
Q6: How can I monitor the stability of this compound in my experiments?
A6: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS) or a charged aerosol detector (CAD), as PEG-containing molecules may lack a strong UV chromophore. ¹H NMR spectroscopy can also be used to observe changes in the characteristic signals of the benzyl and THP groups.
Troubleshooting Guides
Issue 1: Unexpected deprotection of the THP group.
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Symptom: Your reaction mixture shows the presence of a free hydroxyl group where the THP group was expected. This can be confirmed by LC-MS analysis showing a decrease in the mass corresponding to the THP group.
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Possible Cause: The reaction or work-up conditions are too acidic. Even mildly acidic conditions can lead to the cleavage of the THP ether.
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Solution:
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Carefully buffer your reaction to maintain a neutral or slightly basic pH.
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Avoid acidic work-up steps. If an aqueous extraction is necessary, use a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).
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If purification by silica gel chromatography is required, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent.
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Issue 2: Cleavage of the benzyl ether group.
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Symptom: LC-MS analysis indicates the loss of the benzyl group, resulting in a species with a free hydroxyl group at the other end of the PEG chain.
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Possible Cause 1: Exposure to strongly acidic conditions. While more stable than the THP ether, the benzyl ether can be cleaved by strong acids.
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Solution 1: If acidic conditions are required for another transformation, try using milder acids or buffered systems.
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Possible Cause 2: Unintentional catalytic hydrogenation. If your reaction involves a metal catalyst and a source of hydrogen (e.g., transfer hydrogenation reagents), this can lead to the cleavage of the benzyl ether.
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Solution 2: If a reduction is necessary for another functional group, consider using a catalyst that is less prone to effecting benzyl ether cleavage or use an alternative protecting group strategy.
Issue 3: Degradation of the PEG chain.
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Symptom: Appearance of multiple new peaks in your HPLC chromatogram with masses that do not correspond to simple deprotection events. This may indicate random cleavage of the PEG chain.
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Possible Cause: Oxidative degradation of the PEG chain, potentially catalyzed by trace metal impurities and exposure to oxygen, especially at elevated temperatures.
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Solution:
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Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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If possible, use metal-free reaction vessels or add a chelating agent like EDTA to sequester trace metals.
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Avoid unnecessarily high reaction temperatures.
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Stability Data Summary
The following tables provide a qualitative summary of the expected stability of this compound under various conditions based on the known chemistry of its constituent parts. "Stable" indicates that significant degradation is not expected under typical reaction times, while "Unstable" suggests that degradation is likely.
Table 1: Stability of this compound under Different pH Conditions
| pH Range | Condition | THP Group Stability | Benzyl Ether Stability | PEG Chain Stability |
| < 4 | Acidic | Unstable | Potentially Unstable | Stable |
| 4 - 6 | Mildly Acidic | Unstable | Stable | Stable |
| 6 - 8 | Neutral | Stable | Stable | Stable |
| 8 - 10 | Mildly Basic | Stable | Stable | Stable |
| > 10 | Basic | Stable | Stable | Stable |
Table 2: Stability of this compound under Various Reagent Conditions (at Neutral pH)
| Reagent Class | Example Reagents | THP Group Stability | Benzyl Ether Stability | PEG Chain Stability |
| Reducing Agents | NaBH₄ | Stable | Stable | Stable |
| Catalytic Hydrogenation | H₂, Pd/C | Stable | Unstable | Stable |
| Strong Oxidizing Agents | KMnO₄, Jones Reagent | Potentially Unstable | Unstable | Unstable |
| Mild Oxidizing Agents | Dess-Martin Periodinane | Stable | Stable | Stable |
| Strong Bases | NaOH, LDA | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study - pH Stress
This protocol outlines a general procedure for testing the stability of this compound at different pH values.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
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Preparation of pH Buffers: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 7, 9, 12).
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Incubation:
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In separate vials, add a known volume of the this compound stock solution to each pH buffer to achieve a final concentration of approximately 50-100 µg/mL.
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Include a control sample in a neutral buffer.
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Incubate the vials at a controlled temperature (e.g., 40 °C).
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Time-Point Analysis:
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At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
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Quench any ongoing reaction by neutralizing the sample if necessary.
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Analyze the samples by HPLC-MS to determine the percentage of remaining this compound and to identify any degradation products.
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Data Analysis: Plot the percentage of intact this compound against time for each pH condition to determine the degradation kinetics.
Protocol 2: Forced Degradation Study - Oxidative Stress
This protocol provides a method for assessing the oxidative stability of this compound.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
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Preparation of Oxidizing Agent: Prepare a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
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Incubation:
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In a vial, mix the this compound stock solution with the H₂O₂ solution.
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Protect the reaction from light and incubate at room temperature.
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Include a control sample without the oxidizing agent.
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Time-Point Analysis:
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At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.
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Quench the oxidation by adding a suitable reagent (e.g., sodium bisulfite).
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Analyze the samples by HPLC-MS.
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Data Analysis: Quantify the remaining this compound and identify any oxidation products.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Primary degradation pathways of this compound.
References
strategies to improve cell permeability of Benzyl-PEG6-THP PROTACs
This guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of their PROTACs, particularly those with features similar to Benzyl-PEG6-THP structures.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows high efficacy in biochemical assays but has no activity in cell-based assays. What is the likely cause?
A: A common reason for this discrepancy is poor cell permeability. While the PROTAC is effective at binding its target protein and the E3 ligase in a cell-free environment, it may be unable to cross the cell membrane to reach its intracellular target. Other potential issues include rapid efflux by cellular pumps or instability within the cell. We recommend performing a cell permeability assay to diagnose the problem.
Q2: What are the typical physicochemical properties of a PROTAC that lead to poor membrane permeability?
A: PROTACs often violate traditional rules for oral bioavailability (like Lipinski's Rule of Five) due to their high molecular weight (MW > 800 Da) and large polar surface area (PSA). Key factors that contribute to poor permeability include:
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High Molecular Weight: Larger molecules diffuse more slowly across the lipid bilayer.
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Large Polar Surface Area (PSA): A high PSA (often >140 Ų) from elements like PEG linkers can hinder passive diffusion through the nonpolar cell membrane.
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High Hydrophobicity (logP): While some lipophilicity is needed, excessively hydrophobic molecules can get trapped within the cell membrane.
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Rotatable Bonds: A high number of rotatable bonds, common in flexible linkers like PEG, can lead to a high conformational energy penalty for the molecule to adopt a membrane-permeable state.
Q3: How does the PEG6 linker in my PROTAC affect its permeability?
A: Polyethylene glycol (PEG) linkers are often used to improve solubility and provide the necessary length and flexibility. However, they can also increase the PROTAC's PSA and contribute to its "floppiness," which may be detrimental to passive diffusion. The ether oxygens in the PEG chain can form hydrogen bonds with the polar head groups of phospholipids, potentially trapping the molecule at the membrane surface.
Q4: Can active transport be a factor in my PROTAC's cellular uptake?
A: Yes, while passive diffusion is a primary consideration, some PROTACs can be substrates for active uptake or efflux transporters. If your PROTAC is being actively pumped out of the cell by transporters like P-glycoprotein (P-gp), its intracellular concentration will remain low despite good passive permeability. Co-dosing with a known transporter inhibitor can help diagnose this issue.
Troubleshooting Guide: Improving PROTAC Permeability
If you have confirmed that poor cell permeability is limiting the efficacy of your this compound PROTAC, consider the following strategies.
Strategy 1: Modify the PROTAC Linker
The linker is often the most straightforward component to modify for tuning physicochemical properties without altering binding to the target or E3 ligase.
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Vary Linker Length: Systematically shorten or lengthen the PEG linker. Sometimes a shorter, more rigid linker can reduce the conformational energy penalty for membrane crossing.
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Increase Rigidity: Replace the flexible PEG linker with a more rigid one (e.g., incorporating aliphatic or aromatic groups). This can pre-organize the PROTAC into a more membrane-compatible conformation.
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Reduce Polarity: Replace some ether oxygens in the PEG chain with methylene groups (alkyl linker) to decrease the PSA and hydrophilicity.
Table 1: Effect of Linker Modification on Permeability (Hypothetical Data)
| PROTAC Variant | Linker Type | Molecular Weight (Da) | PSA (Ų) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Cellular Efficacy (DC₅₀, nM) |
|---|---|---|---|---|---|
| Parent | This compound | 950 | 165 | 0.8 | >1000 |
| Mod 1 | Benzyl-PEG4-THP | 862 | 145 | 2.5 | 450 |
| Mod 2 | Benzyl-Alkyl6-THP | 920 | 130 | 4.1 | 150 |
| Mod 3 | Benzyl-piperazine-THP | 935 | 140 | 3.2 | 220 |
Strategy 2: Reduce Molecular Weight and PSA
If linker modification is insufficient, consider simplifying the warhead or E3 ligase ligand, if possible, without significantly compromising binding affinity. This is a more complex modification but can yield significant improvements.
Strategy 3: Intramolecular Hydrogen Bonding
Introduce functional groups that can form a temporary intramolecular hydrogen bond (IHB). This masks polar groups, effectively reducing the molecule's PSA as it passes through the cell membrane, in a "chameleonic" fashion.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to assess passive diffusion.
Methodology:
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Prepare Donor Plate: Dissolve the PROTAC in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM. Add this solution to the wells of a 96-well donor plate.
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Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
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Coat Membrane: Coat the filter membrane of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
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Assemble Sandwich: Place the donor plate onto the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution.
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Incubate: Incubate the plate sandwich at room temperature for 4-16 hours.
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Quantify: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
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Calculate Permeability: Calculate the effective permeability (Pe) using the provided formula in the assay kit's instructions.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the intestinal barrier and assess both passive permeability and active transport.
Methodology:
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Cell Culture: Culture Caco-2 cells on a semi-permeable filter support (e.g., Transwell inserts) for 21 days until they form a differentiated, confluent monolayer.
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Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the cell junctions are intact.
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Apical to Basolateral (A-to-B) Permeability:
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Add the PROTAC solution (typically 1-10 µM) to the apical (upper) chamber.
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Add fresh media to the basolateral (lower) chamber.
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Incubate for 2 hours at 37°C.
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Take samples from both chambers at specified time points.
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Basolateral to Apical (B-to-A) Permeability:
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Add the PROTAC solution to the basolateral chamber and fresh media to the apical chamber to assess active efflux.
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Quantify: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
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Calculate Apparent Permeability (Papp): Calculate the Papp value. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the PROTAC is a substrate for an efflux pump like P-gp.
Visualizations
overcoming steric hindrance in Benzyl-PEG6-THP conjugation reactions
Technical Support Center: Benzyl-PEG6-THP Conjugation
This guide provides troubleshooting strategies and answers to frequently asked questions regarding steric hindrance in this compound conjugation reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a molecule used in organic synthesis and pharmaceutical research, often as a PEG-based PROTAC linker.[1][2] It consists of a benzyl group, a discrete polyethylene glycol (PEG) chain with six ethylene glycol units, and a tetrahydropyranyl (THP) protecting group.[1][2] The PEG spacer enhances solubility in both aqueous and organic solvents, while the THP group protects a hydroxyl functional group, providing stability under various reaction conditions until selective deprotection is required.[2]
Q2: What is steric hindrance in the context of this conjugation reaction?
A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction. In this compound conjugations, this can occur in two primary ways:
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Hindrance at the Reaction Site: The target functional group on the substrate molecule may be located in a sterically crowded environment, preventing the this compound reagent from accessing it.
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Self-Hindrance by the PEG Chain: The PEG chain itself, while designed to be a spacer, can sometimes physically block the reactive ends of the linker from efficiently approaching the target functional group on another molecule.
Q3: Why is a THP ether used as a protecting group for the hydroxyl group?
A3: The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols for several reasons. It is easy to introduce and is stable under a wide range of non-acidic conditions, including exposure to organometallics, hydrides, strong bases, and acylating agents. This stability allows for chemical modifications on other parts of the molecule without affecting the protected alcohol. The THP group can be readily removed under mild acidic conditions.
Q4: What are the advantages of the PEG6 linker in this molecule?
A4: The PEG6 linker provides several benefits. PEG chains are hydrophilic and can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule. They also act as a flexible spacer, creating distance between the conjugated moieties to overcome steric hindrance that might otherwise prevent a biological interaction, such as a PROTAC binding to its target protein and an E3 ligase. Using a discrete PEG linker like PEG6 ensures a homogeneous product with a precise and defined chain length, which is critical for consistency in therapeutic applications.
Troubleshooting Guide
This section addresses common issues encountered during this compound conjugation, which typically involves the formation of a THP ether on a sterically hindered alcohol.
Problem 1: Low or No Yield of the Conjugated Product
This is the most common issue, often stemming from significant steric hindrance at the reaction site.
Possible Causes & Solutions
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Insufficient Catalyst Activity: The chosen acid catalyst may not be strong enough to promote the reaction with a sterically hindered alcohol.
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Solution: Switch to a more potent catalytic system known to be effective for hindered substrates. Mild Lewis acids or specialized catalysts can be more effective than simple protic acids. For example, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been reported to be effective for protecting sterically hindered and acid-sensitive substrates.
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Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome.
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Solution: Optimize the reaction conditions. Running the reaction in a non-polar solvent like dichloromethane (DCM) or a green ethereal solvent like cyclopentyl methyl ether (CPME) can be effective. Increasing the reaction time or temperature may help drive the reaction to completion, but should be monitored to avoid side reactions.
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Reagent Molarity and Ratio: The concentration of reactants and their molar ratio are crucial.
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Solution: Increase the molar excess of the less sterically hindered reagent, typically 3,4-dihydro-2H-pyran (DHP), to shift the equilibrium towards product formation. Ensure reagents are dissolved at an appropriate concentration as recommended by established protocols.
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Inactive Reagents: Reagents may have degraded due to improper storage.
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Solution: Use fresh 3,4-dihydro-2H-pyran (DHP) and ensure the alcohol to be protected is anhydrous. Use fresh, high-quality solvents.
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A logical workflow can help diagnose and solve issues related to low reaction yield.
Problem 2: Formation of Diastereomers and Other Byproducts
The formation of a THP ether introduces a new stereocenter, which can complicate analysis and purification if the original molecule is already chiral.
Possible Causes & Solutions
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New Chiral Center: The reaction of an alcohol with DHP creates an acetal with a new chiral center at the C2 position of the pyran ring.
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Solution: This is an inherent drawback of the THP protecting group. Be prepared to separate the resulting diastereomers using chromatography (e.g., HPLC or flash chromatography). Characterization by NMR may be more complex due to signal duplication.
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Acid-Catalyzed Side Reactions: Strong acidic conditions can sometimes lead to side reactions, especially with sensitive substrates.
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Solution: Use a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), which has a lower acidity than TsOH. Alternatively, employ heterogeneous acid catalysts like zeolites or silica-supported perchloric acid, which can be easily filtered off and sometimes offer higher selectivity.
-
Problem 3: Difficulty with THP Deprotection
While typically straightforward, deprotection can sometimes be problematic.
Possible Causes & Solutions
-
Incomplete Reaction: The deprotection reaction may not have gone to completion.
-
Solution: The most common deprotection condition is acidic solvolysis (e.g., acetic acid in a THF/water mixture or PPTS in ethanol). If the reaction is sluggish, slightly increasing the temperature (e.g., to 45 °C) or extending the reaction time can be effective.
-
-
Acid-Sensitive Functional Groups: The substrate may contain other functional groups that are not stable to the acidic deprotection conditions.
-
Solution: Use very mild and selective deprotection methods. Catalytic amounts of scandium triflate (Sc(OTf)3) in methanol can efficiently cleave THP ethers. For highly sensitive substrates, enzymatic or other specialized deprotection methods may need to be explored.
-
Data Presentation: Catalysts for THP Protection of Hindered Alcohols
The choice of catalyst is critical when dealing with sterically hindered alcohols. The following table summarizes various catalytic systems reported in the literature for THP ether formation.
| Catalyst System | Typical Solvent | Temperature | Key Advantages & Notes | Citation(s) |
| Protic Acids (e.g., TsOH, PTSA) | DCM, THF | Room Temp | Low cost, readily available. May be less effective for highly hindered substrates. | |
| Lewis Acids (e.g., Bi(OTf)₃, Sc(OTf)₃) | Solvent-free or Toluene | Room Temp | Highly efficient, non-toxic, and insensitive to small amounts of moisture. | |
| Heterogeneous Catalysts (e.g., Zeolite H-beta, NH₄HSO₄@SiO₂) | CPME, 2-MeTHF | Room Temp | Recyclable, easy to remove by filtration, mild conditions, high yields. | |
| Cerium(III) Chloride / Sodium Iodide (CeCl₃·7H₂O/NaI) | Solvent-free | Room Temp | Highly chemoselective and efficient under solvent-free conditions. | |
| N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Various | Room Temp | Broadly applicable for sterically hindered and acid-sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for THP Protection of a Sterically Hindered Alcohol
This protocol provides a starting point for the tetrahydropyranylation of a sterically hindered alcohol using a mild and efficient Lewis acid catalyst.
Materials:
-
Sterically hindered alcohol (e.g., your substrate) (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 - 3.0 eq)
-
Bismuth(III) triflate (Bi(OTf)₃) (0.5 - 2 mol%)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Procedure:
-
To a solution of the sterically hindered alcohol in anhydrous DCM, add the catalyst (e.g., Bi(OTf)₃).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add DHP dropwise to the solution over 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes to a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure THP-protected alcohol.
The general reaction scheme is illustrated below.
Protocol 2: General Procedure for THP Group Deprotection
This protocol describes a standard method for cleaving the THP ether to regenerate the alcohol using mild acidic conditions.
Materials:
-
THP-protected compound (1.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 eq)
-
Ethanol (or Methanol)
Procedure:
-
Dissolve the THP-protected compound in ethanol.
-
Add a catalytic amount of PPTS to the solution.
-
Stir the reaction mixture at room temperature or warm gently to 40-55 °C to increase the rate of reaction.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
If necessary, purify the resulting alcohol via flash column chromatography.
References
Technical Support Center: Purification of Benzyl-PEG6-THP Synthesized PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of PROTACs synthesized using a Benzyl-PEG6-THP linker.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound synthesized PROTACs.
Problem 1: Poor Solubility of the Crude PROTAC Mixture
Possible Causes:
-
The overall PROTAC molecule, often large and complex, may have low aqueous solubility despite the presence of a hydrophilic PEG-6 linker. The benzyl group can also contribute to hydrophobicity.
-
Aggregation of the PROTAC molecule, potentially driven by hydrophobic interactions of the benzyl group and the protein-binding warhead.
-
Precipitation of the PROTAC upon removal of organic synthesis solvents.
Solutions:
| Strategy | Detailed Steps |
| Solvent Optimization for Sample Loading | 1. Before purification, perform small-scale solubility tests with various solvent systems. 2. Try mixtures of aqueous buffers with organic co-solvents such as acetonitrile (ACN), methanol (MeOH), or dimethyl sulfoxide (DMSO). 3. For Reverse-Phase HPLC (RP-HPLC), dissolve the crude product in a solvent with a slightly weaker elution strength than the initial mobile phase to ensure good binding to the column. |
| Use of Solubilizing Agents | 1. Consider the addition of a small percentage (1-5%) of additives like formic acid or trifluoroacetic acid (TFA) to the sample solvent to protonate basic moieties and improve solubility. 2. For particularly challenging PROTACs, non-ionic surfactants at low concentrations can be explored, but their compatibility with the chosen purification method must be verified. |
| Temperature Control | 1. Gently warm the solvent to aid dissolution, but be cautious of potential degradation of the PROTAC. 2. Conversely, for some hydrophobic compounds, cooling the solution can sometimes prevent aggregation. |
Problem 2: Co-elution of the PROTAC with Impurities during Chromatography
Possible Causes:
-
The presence of closely related impurities, such as diastereomers formed due to the chiral center introduced by the THP group.
-
Unreacted starting materials or partially synthesized intermediates that have similar polarity to the final product.
-
Byproducts from the THP deprotection step, if performed prior to final purification.
Solutions:
| Strategy | Detailed Steps |
| Optimization of Chromatographic Conditions | 1. Gradient Modification: Employ a shallower gradient in the region where the impurity and the product elute to improve resolution. 2. Solvent System Variation: Switch the organic modifier in the mobile phase (e.g., from ACN to MeOH) or use a combination. This can alter the selectivity of the separation. 3. Column Chemistry: If using RP-HPLC, try a different stationary phase (e.g., C8 instead of C18) or a phenyl-hexyl column to leverage different interaction mechanisms. |
| Multi-step Purification Strategy | 1. Initial Flash Chromatography: Use normal-phase or reverse-phase flash chromatography to remove major impurities and simplify the mixture before high-resolution preparative HPLC. 2. Orthogonal Purification Methods: Combine different purification techniques, such as ion-exchange chromatography (if the PROTAC has charged moieties) followed by RP-HPLC. |
| Timing of THP Deprotection | 1. Consider performing the final purification step on the THP-protected PROTAC, followed by deprotection and a final desalting/polishing step. This can prevent co-elution with deprotection-related byproducts. |
Problem 3: Low Recovery of the Final PROTAC Product
Possible Causes:
-
Irreversible adsorption of the PROTAC onto the stationary phase of the chromatography column.
-
Precipitation of the PROTAC on the column due to changes in solvent composition during the gradient.
-
Degradation of the PROTAC under acidic conditions (e.g., TFA in the mobile phase) or on the silica-based stationary phase.
Solutions:
| Strategy | Detailed Steps |
| Column Passivation and Conditioning | 1. Before the first injection, thoroughly wash the column with the mobile phase. 2. For particularly "sticky" compounds, a blank injection with a high concentration of a sacrificial compound (e.g., a simple peptide) can sometimes passivate active sites on the column. |
| Mobile Phase Modification | 1. Ensure the final PROTAC is soluble in all compositions of the mobile phase gradient. If precipitation is suspected, reduce the sample concentration or modify the gradient. 2. If degradation is a concern, consider using a different acid additive (e.g., formic acid instead of TFA) or a buffered mobile phase if compatible with the column. |
| Alternative Purification Techniques | 1. For highly sensitive PROTACs, explore non-chromatographic methods like preparative thin-layer chromatography (TLC) or crystallization if feasible. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PROTACs containing a this compound linker?
The primary challenges stem from the hybrid nature of this linker. The PEG-6 component enhances hydrophilicity, but the benzyl group adds hydrophobicity, potentially leading to complex solubility behavior and aggregation.[1] The THP protecting group introduces an additional chiral center, which can result in diastereomers that are difficult to separate. Furthermore, the acidic conditions required for THP deprotection can lead to side reactions and the generation of new impurities that complicate the purification process.[2]
Q2: Should I remove the THP protecting group before or after the main purification step?
This is a critical strategic decision.
-
Deprotection Before Purification: This approach allows for the isolation of the final, active PROTAC in a single main purification step. However, byproducts from the deprotection reaction will be present in the crude mixture, potentially co-eluting with the desired product.
-
Purification Before Deprotection: Purifying the THP-protected intermediate can be simpler as the molecule is more protected and less polar. This is followed by the deprotection step and a final, simpler purification (e.g., desalting or a quick filtration) to remove the deprotection reagents and the cleaved THP group. This multi-step approach can often lead to higher overall purity.
Q3: What are the expected byproducts from the THP deprotection step?
The acidic removal of the THP group generates a stabilized carbocation intermediate.[2] This can be quenched by the solvent used in the deprotection. For example, using methanol can result in the formation of a methyl-substituted THP ether, while using water can lead to the formation of a hemiacetal that can open to a linear aldehyde.[2] These byproducts need to be efficiently removed in the subsequent purification step.
Q4: Which analytical techniques are recommended for purity assessment of the final PROTAC?
A combination of techniques is essential for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample based on the relative peak area. A high-resolution column and an optimized gradient are crucial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak and helps in identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help identify residual solvents and impurities if they are present in sufficient quantities.
Data Presentation
Table 1: Comparison of Purification Efficiencies for a Model Benzyl-PEGylated PROTAC
| Purification Method | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Reverse-Phase Flash Chromatography | 60-80 | 85-95 | High throughput, good for initial cleanup | Lower resolution compared to HPLC |
| Preparative RP-HPLC (C18 column) | 40-60 | >98 | High resolution, excellent for final polishing | Lower throughput, potential for product loss |
| Normal-Phase Chromatography | 50-70 | 90-97 | Good for separating less polar compounds | May not be suitable for highly polar PROTACs |
Note: Data is illustrative and compiled from general observations in PROTAC purification literature. Actual results will vary depending on the specific PROTAC molecule.
Table 2: Common Impurities and their Identification in this compound PROTAC Synthesis
| Impurity | Potential Source | Identification Method |
| Unreacted Starting Materials | Incomplete coupling reactions | LC-MS, ¹H NMR |
| Diastereomers | Introduction of the THP group | High-resolution HPLC, Chiral HPLC |
| Hydrolyzed Linker | Instability of ester or amide bonds | LC-MS |
| THP Deprotection Byproducts | Reaction of the THP carbocation with solvent | LC-MS, GC-MS |
| PEG-Diol Impurities | Impurities in the starting PEG linker material | MALDI-TOF MS of the linker |
Experimental Protocols
Protocol: General Reverse-Phase HPLC Purification of a this compound PROTAC
Objective: To purify the synthesized PROTAC to >98% purity.
Materials:
-
Crude PROTAC product
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 19 x 250 mm)
Methodology:
-
Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, or a mixture of ACN and water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min
-
Detection: 254 nm and 280 nm (or a wavelength appropriate for the chromophores in the PROTAC)
-
Gradient:
-
5-30% B over 5 minutes
-
30-70% B over 40 minutes
-
70-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Re-equilibrate at 5% B for 10 minutes
-
-
-
Purification and Fraction Collection:
-
Inject the prepared sample onto the equilibrated column.
-
Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical LC-MS to confirm the identity and purity of the product.
-
Pool the pure fractions and lyophilize to remove the mobile phase solvents and obtain the final product as a solid.
-
Visualizations
Caption: A typical experimental workflow for the purification of a this compound synthesized PROTAC.
Caption: A decision tree for troubleshooting common issues in PROTAC purification.
References
unexpected side reactions with Benzyl-PEG6-THP in synthesis
Welcome to the technical support center for Benzyl-PEG6-THP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common and unexpected challenges during the synthesis and application of this linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a molecule composed of a benzyl (Bn) group, a hexaethylene glycol (PEG6) spacer, and a tetrahydropyranyl (THP) protecting group. The PEG spacer enhances solubility in both aqueous and organic solvents.[1] The THP group serves as an acid-labile protecting group for an alcohol, while the benzyl group can also function as a protecting group, typically for alcohols, or be part of the core structure. It is commonly used as a linker in the synthesis of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[2]
Q2: Under what conditions are the THP and Benzyl groups typically cleaved?
A2: The THP and Benzyl groups have distinct labilities, allowing for selective deprotection.
-
THP Group: The THP ether is highly sensitive to acidic conditions and can be cleaved with mild acids.[3][4][5] Common reagents for THP deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM), pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent, or aqueous acetic acid. It is generally stable under basic and hydrogenolysis conditions.
-
Benzyl Group: The benzyl ether is stable to a wider range of acidic and basic conditions than the THP group. It is typically removed under harsher conditions such as strong acid treatment (e.g., HBr in acetic acid) or, more commonly, through catalytic hydrogenation (e.g., H₂, Pd/C).
A summary of deprotection conditions is provided in the table below.
| Protecting Group | Deprotection Conditions | Stability |
| THP | Mild acidic conditions (e.g., TFA/DCM, PPTS/EtOH, aq. AcOH) | Stable to bases, hydrogenolysis, and many organometallic reagents. |
| Benzyl | Catalytic Hydrogenation (H₂, Pd/C), Strong Acids (HBr/AcOH), Birch Reduction (Na, NH₃(l)) | Stable to mild acids, bases, and many oxidizing/reducing agents. |
Troubleshooting Guide for Unexpected Side Reactions
This guide addresses specific issues that may arise during the use of this compound in a multi-step synthesis.
Issue 1: Premature Cleavage of the THP Group
Question: I am observing the appearance of a more polar byproduct by TLC/LC-MS analysis during a reaction that should not affect the THP group. Why is my THP group being removed prematurely?
Answer: Premature cleavage of the THP group is a common issue and is almost always due to unintended acidic conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Acidic Reagents or Catalysts | Re-examine all reagents and catalysts for acidic properties. For example, some Lewis acids used in coupling reactions can be strong enough to cleave the THP group. Consider using alternative, non-acidic catalysts. |
| Acidic Impurities in Solvents | Solvents like dichloromethane (DCM) can contain trace amounts of HCl. Use freshly distilled or inhibitor-free solvents, or pass the solvent through a plug of basic alumina before use. |
| Generation of Acidic Byproducts | Your reaction may be generating an acidic byproduct that catalyzes the deprotection. If possible, add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge any in-situ generated acid. |
| Silica Gel Chromatography | Standard silica gel is acidic and can cause THP group cleavage during purification. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 0.1-1%) in the eluent system before packing the column. |
Experimental Protocol: Neutralizing Silica Gel for Chromatography
-
Prepare the desired eluent system (e.g., Hexane/Ethyl Acetate).
-
Add triethylamine (TEA) to the eluent to a final concentration of 0.5% (v/v).
-
Add the silica gel to the TEA-containing eluent to form a slurry.
-
Pack the chromatography column with the prepared slurry.
-
Run the purification as usual with the TEA-containing eluent.
Issue 2: Unintended Migration of the Benzyl Group
Question: During a deprotection step involving strong acids to cleave other protecting groups, I've identified an isomer of my desired product. Mass spectrometry suggests no change in molecular weight. What could be happening?
Answer: In molecules containing tyrosine or similar phenolic systems, the benzyl group can undergo an acid-catalyzed O- to C-alkylation, resulting in the migration of the benzyl group from the oxygen to the aromatic ring. This side reaction is particularly relevant when using strong acids for deprotection.
Troubleshooting Workflow for Benzyl Group Migration:
Figure 1. Troubleshooting workflow for suspected benzyl group migration.
Preventative Measures:
-
Modify Deprotection Cocktail: The inclusion of scavengers can suppress this side reaction. Adding phenol or p-cresol to the HBr/TFA cleavage mixture can reduce the extent of benzyl group migration.
-
Alternative Protecting Groups: If benzyl migration is a persistent issue, consider using a different protecting group for the phenol that is cleaved under non-acidic conditions.
Issue 3: Formation of Diastereomers upon THP Introduction
Question: After introducing the THP group to my alcohol, my NMR spectrum has become complex, and I see two closely eluting spots on my TLC. Why did this happen?
Answer: The reaction of an alcohol with dihydropyran (DHP) to form a THP ether creates a new stereocenter at the anomeric carbon (the carbon bonded to two oxygens). If your starting material is chiral, this results in the formation of a mixture of diastereomers. These diastereomers can have different physical properties, leading to complex NMR spectra and potential separation challenges.
Signaling Pathway of THP Ether Formation and Diastereomer Generation:
Figure 2. Formation of diastereomers from a chiral alcohol and DHP.
Management Strategies:
-
Proceed with the Mixture: In many cases, the diastereomeric mixture does not interfere with subsequent reactions. The THP group is often removed at a later stage, which eliminates the additional stereocenter.
-
Chromatographic Separation: If separation is necessary, it may be achievable with high-resolution chromatography (e.g., HPLC or careful column chromatography with a shallow gradient).
-
Use an Achiral Protecting Group: If the diastereomers cause significant issues with solubility, crystallization, or biological activity in an intermediate step, consider using an achiral protecting group for the alcohol, such as a silyl ether (e.g., TBS, TIPS).
Issue 4: Degradation of the PEG Chain
Question: I am observing a distribution of lower molecular weight species in my mass spectrum after a reaction involving strong oxidizing agents. What could be causing the degradation of my this compound linker?
Answer: While generally stable, the polyethylene glycol (PEG) chain can be susceptible to degradation under strongly oxidative conditions. This can lead to chain cleavage and the formation of a complex mixture of byproducts.
Degradation Pathway Overview:
Figure 3. Oxidative degradation of the PEG chain.
Recommendations:
-
Avoid Harsh Oxidants: Whenever possible, choose milder or more selective oxidizing agents if your synthetic route requires an oxidation step.
-
Protecting Group Strategy: Plan your synthetic route to introduce the this compound linker after any harsh oxidation steps have been completed.
-
Characterize Byproducts: Use techniques like LC-MS/MS to characterize the degradation products, which can help confirm the nature of the side reaction.
References
Validation & Comparative
The Great Debate: Benzyl-PEG6-THP vs. Alkyl Linkers in PROTAC Design
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for researchers in drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[1][2] The choice of linker is far from trivial, profoundly influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] This guide provides a comprehensive comparison of a sophisticated polyethylene glycol (PEG)-based linker, Benzyl-PEG6-THP, and traditional alkyl linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.
At a Glance: Key Differences in Linker Properties
The fundamental distinction between this compound and alkyl linkers lies in their physicochemical properties, which in turn dictate their impact on the resulting PROTAC molecule. Alkyl linkers, being simple hydrocarbon chains, are characterized by their hydrophobicity and high degree of conformational flexibility.[4] In contrast, PEG-based linkers like this compound introduce hydrophilicity due to the repeating ethylene glycol units, potentially improving solubility and cell permeability. The inclusion of a benzyl group and a tetrahydropyranyl (THP) ether in this compound adds further complexity, offering a degree of rigidity and specific chemical handles for synthesis.
| Feature | This compound (PEG-based) | Alkyl Linkers |
| Composition | Polyethylene glycol chain with benzyl and THP ether modifications | Saturated or unsaturated hydrocarbon chains |
| Solubility | Generally hydrophilic, improves aqueous solubility of the PROTAC | Generally hydrophobic, may decrease aqueous solubility |
| Flexibility | Flexible, but with some conformational restriction from the benzyl group | High degree of conformational flexibility |
| Cell Permeability | Can enhance cell permeability by improving solubility and through the "chameleon effect" | Can be limited by high lipophilicity, though this can also aid membrane transit |
| Metabolic Stability | May be more susceptible to metabolism | Generally more metabolically stable |
| Synthesis | More complex and potentially costly to synthesize | Synthetically straightforward and accessible |
Impact on PROTAC Performance: A Data-Driven Comparison
The choice of linker directly translates to the performance of the PROTAC, primarily measured by its ability to induce the degradation of the target protein. Key parameters for evaluating performance are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.
While direct head-to-head data for this compound versus a specific alkyl linker is not extensively published, we can infer performance characteristics from comparative studies of PEG and alkyl linkers in various PROTAC systems.
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length/Composition | Key Finding | Reference |
| CRBN Degradation (Self-degradation) | Alkyl | Nine-atom alkyl chain | Induced concentration-dependent degradation of CRBN. | |
| CRBN Degradation (Self-degradation) | PEG | Three PEG units | Resulted in only weak CRBN degradation, suggesting inhibition of PROTAC activity. | |
| TBK1-VHL | Alkyl/Ether | < 12 atoms | No degradation observed. | |
| TBK1-VHL | Alkyl/Ether | 12-29 atoms | Submicromolar degradation potency, with a 21-atom linker being optimal (DC50 = 3 nM, Dmax = 96%). | |
| BRD4-CRBN | PEG | Varied PEG lengths | Longer linkers were generally more potent in degrading the target protein. | |
| Androgen Receptor (AR) Degradation | Flexible (PEG-like) | Parent PROTAC | Exhibited degradation of the androgen receptor. | |
| Androgen Receptor (AR) Degradation | Rigid (Disubstituted Phenyl) | Modified PROTAC | Did not display AR degradation, highlighting the importance of linker conformation. |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating linker performance.
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, leading to polyubiquitination and subsequent degradation of the POI by the proteasome.
Caption: A standard experimental workflow for comparing the efficacy of different PROTAC linkers involves cell treatment, protein analysis via Western Blot, and quantification of protein degradation.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTS Assay)
This protocol is for determining the effect of PROTACs on cell viability.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Conclusion: A Balancing Act in Linker Design
The choice between a this compound linker and a simple alkyl linker in PROTAC design is a nuanced decision that requires careful consideration of the specific target protein, E3 ligase, and desired pharmacokinetic properties. While alkyl linkers offer synthetic simplicity and metabolic stability, their hydrophobicity can be a significant drawback. PEG-based linkers like this compound provide a valuable tool to enhance solubility and permeability, although at the cost of increased synthetic complexity and potential metabolic liabilities. Ultimately, the optimal linker is highly dependent on the specific biological context, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
A Head-to-Head Comparison of Flexible PROTAC Linkers: Benchmarking Benzyl-PEG6-THP and its Analogs
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering a novel modality to eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that tethers the target-binding ligand to the E3 ligase recruiter. Among the diverse array of linker architectures, flexible linkers, particularly those based on polyethylene glycol (PEG), are widely employed for their favorable physicochemical properties and synthetic tractability. This guide provides an objective, data-driven comparison of Benzyl-PEG6-THP and other flexible PROTAC linkers, with a focus on their impact on degradation efficiency and the underlying experimental methodologies.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer; it is a crucial determinant of the molecule's overall performance. Its length, composition, and flexibility dictate the spatial arrangement of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex. An optimal linker facilitates efficient ubiquitination and subsequent proteasomal degradation of the target protein. Conversely, a suboptimal linker can lead to steric hindrance, unproductive binding, or an unfavorable conformation of the ternary complex, thereby diminishing the PROTAC's efficacy.
Quantitative Comparison of Flexible Linker Performance
Direct head-to-head comparisons of this compound with other flexible linkers in a single study are not extensively available in the public domain. However, by examining studies that utilize PROTACs with closely related linker structures, we can derive valuable insights into their relative performance.
A key study in the field provides a comparative analysis of a series of PROTACs targeting Bruton's Tyrosine Kinase (BTK), which includes a PROTAC named RC-1 that incorporates a PEG6 linker. This provides a valuable benchmark for the performance of a six-unit PEG chain in a PROTAC molecule.
Table 1: Comparative Degradation Efficiency of BTK PROTACs with Flexible Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| NC-1 | PEG-based linker | 2.2 | 97 | Mino |
| IR-1 | Acrylamide with PEG linker | <10 | ~90 | Mino |
| IR-2 | Acrylamide with modified PEG linker | <10 | ~90 | Mino |
| RC-3 | Cyanoacrylamide with PEG linker | <10 | ~90 | Mino |
| RC-1 | PEG6 linker | Less Potent | N/A | Mino |
| RC-2 | Modified PEG6 linker (CH2 replaces an oxygen) | Less Potent | N/A | Mino |
Data sourced from a study on reversible and irreversible covalent PROTACs.[1]
As indicated in the study, the noncovalent PROTAC NC-1 demonstrated the highest degradation potency with a DC50 of 2.2 nM and a Dmax of 97%.[1] While the specific DC50 and Dmax for RC-1 (with the PEG6 linker) were not explicitly quantified as being the most potent in this particular study, it served as a foundational molecule for the development of the other, more potent analogs.[1] The study highlights that even subtle modifications to the linker, such as the replacement of an oxygen atom with a methylene group (RC-2 vs. RC-1), can impact the degradation efficiency.[1]
The this compound Linker: A Closer Look
This compound is a PEG-based PROTAC linker. The "Benzyl" component typically serves as a protecting group for the terminal hydroxyl group of the PEG chain during synthesis, which is often removed in the final PROTAC structure. The tetrahydropyran (THP) group is also a protecting group for an alcohol functionality. The core of this linker is the PEG6 chain, which imparts flexibility and hydrophilicity to the PROTAC molecule. The hydrophilicity of PEG linkers can enhance the solubility and cell permeability of the overall PROTAC molecule.
The inclusion of a benzyl group, if retained in the final molecule, could introduce a degree of rigidity and hydrophobicity, potentially influencing ternary complex formation through pi-stacking interactions with amino acid residues on the target protein or E3 ligase.[2] However, without direct comparative data, the precise impact of a stable benzyl group on the performance of a flexible PEG linker remains an area for further investigation.
Experimental Protocols for Evaluating PROTAC Linker Performance
The rigorous evaluation of PROTAC linker efficacy relies on a suite of well-defined biophysical and cellular assays. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1, or Mino) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with a serial dilution of the PROTACs for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to remove cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein amounts and denature by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the resulting dose-response curves.
-
Ternary Complex Formation Assays
These assays are crucial for understanding the ability of a PROTAC to bring the target protein and E3 ligase together.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase or the target protein on an SPR sensor chip.
-
Inject the PROTAC over the surface to measure the binary interaction.
-
Inject a mixture of the PROTAC and the second protein (the one not immobilized) to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD).
-
-
Isothermal Titration Calorimetry (ITC):
-
Place the target protein in the ITC cell.
-
Titrate the PROTAC into the cell to measure the binding affinity.
-
In a separate experiment, place the target protein and the E3 ligase in the cell and titrate with the PROTAC to measure the thermodynamics of ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
-
Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ATP, and ubiquitin in a reaction buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37°C.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight species.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The PROTAC Mechanism of Action.
Caption: A typical experimental workflow for Western Blot analysis.
Caption: The relationship between linker properties and PROTAC performance.
Conclusion
The choice of a flexible linker is a critical parameter in the design of efficacious PROTACs. While direct, comprehensive head-to-head comparisons of specific linkers like this compound are not always readily available, a wealth of data exists to guide the rational design process. PEG-based linkers, exemplified by the PEG6 chain in the BTK PROTAC RC-1, offer a favorable balance of flexibility and hydrophilicity. The systematic evaluation of linker length and composition, using the detailed experimental protocols provided in this guide, is paramount for optimizing PROTAC performance. Future studies directly comparing the impact of terminal modifications, such as the benzyl group, on the efficacy of flexible PEG linkers will further refine our understanding and ability to design next-generation protein degraders.
References
Validating Ternary Complex Formation with Benzyl-PEG6-THP PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally linked to its ability to form a stable ternary complex with the target protein of interest (POI) and an E3 ubiquitin ligase. This guide provides a comparative overview of the key methodologies used to validate this critical step, with a focus on PROTACs incorporating a Benzyl-PEG6-THP linker. While direct comparative data for this specific linker is limited in publicly available literature, this guide leverages data from studies on other PEG-based linkers to provide a framework for evaluation. The principles and techniques described are broadly applicable for assessing the performance of any PROTAC, including those with a this compound linker, against relevant alternatives.
The Role of the Linker in Ternary Complex Formation
The linker component of a PROTAC is not merely a spacer but plays a crucial role in the stability and conformation of the ternary complex.[1] Polyethylene glycol (PEG) linkers, such as the this compound, are frequently used due to their hydrophilicity, which can improve solubility and cell permeability.[2][3] The length and composition of the linker dictate the proximity and orientation of the POI and E3 ligase, influencing the cooperativity of the ternary complex formation and, consequently, the efficiency of protein degradation.[][5]
Comparative Analysis of Linker Performance
Systematic studies have shown that linker composition and length significantly impact a PROTAC's degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Impact of PEG Linker Length on PROTAC Activity (Representative Data)
| PROTAC Target | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | Alkyl | 9 | 140,000 | - | |
| ERα | Alkyl | 16 | 26,000 | - | |
| TBK1 | PEG/Alkyl | <12 | >1000 | - | |
| TBK1 | PEG/Alkyl | 21 | 3 | 96 | |
| BRD4 | PEG | 2 | >5000 | - | |
| BRD4 | PEG | 8 | <500 | - |
Note: This table presents representative data from studies on various PROTACs to illustrate the impact of linker length. Specific performance of a this compound linker would require direct experimental evaluation.
Key Methodologies for Ternary Complex Validation
A multi-faceted approach employing both biophysical and cell-based assays is essential for a thorough validation of ternary complex formation.
Biophysical Assays
These in vitro techniques provide quantitative data on the binding affinities and kinetics of the binary and ternary complexes.
Table 2: Comparison of Biophysical Assays for Ternary Complex Analysis
| Assay | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | K D (dissociation constant), k on (association rate), k off (dissociation rate), Cooperativity (α) | Real-time kinetics, high sensitivity, label-free. | Requires immobilization of one binding partner, potential for artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | K D , ΔH (enthalpy), ΔS (entropy), Stoichiometry (n), Cooperativity (α) | Label-free, provides full thermodynamic profile in solution. | Requires large amounts of pure protein and compound, lower throughput. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | K D , k on , k off | Real-time kinetics, higher throughput than ITC, uses less sample. | Lower sensitivity than SPR, may not be suitable for very weak interactions. |
Cellular Assays
These assays confirm that ternary complex formation occurs within a physiological context, leading to target protein degradation.
Table 3: Comparison of Cellular Assays for Ternary Complex Validation
| Assay | Principle | Key Parameters Measured | Advantages | Disadvantages |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer between a NanoLuc-tagged POI and a HaloTag-labeled E3 ligase. | Ternary complex formation in live cells, kinetic profiles. | Live-cell measurements, high throughput, can monitor kinetics. | Requires genetic engineering of cell lines. |
| Western Blot | Antibody-based detection of protein levels in cell lysates. | DC50, Dmax, degradation kinetics. | Direct measure of protein degradation, widely accessible. | Endpoint assay, semi-quantitative, lower throughput. |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown to detect protein-protein interactions. | In-cell ternary complex formation. | Detects interactions in a near-native cellular environment. | Can be prone to false positives and negatives. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing PROTAC validation studies.
PROTAC Mechanism of Action
PROTAC Validation Workflow
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of ternary complex formation.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the binding affinity and kinetics of binary (PROTAC-E3 ligase, PROTAC-POI) and ternary (POI-PROTAC-E3 ligase) complexes.
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5, Streptavidin-coated)
-
Purified recombinant E3 ligase (e.g., VHL complex) and POI
-
PROTAC stock solution (in DMSO)
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling or affinity capture (e.g., biotin-streptavidin).
-
Binary Binding (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference surface.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary.
-
-
Ternary Complex Formation:
-
Prepare a solution of the POI at a concentration that is near-saturating for the PROTAC.
-
Prepare a serial dilution of the PROTAC and pre-incubate each concentration with the constant concentration of the POI.
-
Inject the PROTAC-POI mixtures over the immobilized E3 ligase surface.
-
Monitor the association and dissociation of the ternary complex.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k on , k off , and K D for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary K D (PROTAC to E3 ligase) to the ternary K D .
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the thermodynamic parameters and cooperativity of ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant E3 ligase and POI
-
PROTAC stock solution (in DMSO)
-
Dialysis buffer (e.g., PBS or HEPES)
Procedure:
-
Sample Preparation: Dialyze the proteins and PROTAC into the same buffer to minimize buffer mismatch effects. Degas all solutions.
-
Binary Titrations:
-
Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.
-
Titration 2 (PROTAC into POI): Fill the ITC cell with the POI solution and the syringe with the PROTAC solution.
-
-
Ternary Titration:
-
Method A: Fill the cell with the E3 ligase and titrate with a pre-formed, saturated complex of POI and PROTAC.
-
Method B (Reverse Titration): Fill the cell with the PROTAC and titrate with the E3 ligase. Then, into the resulting saturated binary complex, titrate the POI.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the binding isotherms to a suitable model (e.g., single-site binding) to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the cooperativity (α) from the binary and ternary binding affinities.
-
Protocol 3: NanoBRET™ Assay for In-Cell Ternary Complex Formation
Objective: To detect and quantify PROTAC-induced ternary complex formation in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc-POI and HaloTag-E3 ligase fusions
-
Transfection reagent
-
White, opaque 96- or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET® Nano-Glo® Substrate
-
Plate reader capable of filtered luminescence measurements
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc-POI and HaloTag-E3 ligase expression vectors.
-
Cell Plating: Seed the transfected cells into the assay plate and allow them to adhere.
-
HaloTag Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow labeling of the HaloTag-E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC (and controls) to the wells and incubate for the desired time.
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate to all wells. Immediately measure the donor emission (~460 nm) and the acceptor emission (>610 nm).
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Protocol 4: Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies for the POI and loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imager.
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
References
Measuring PROTAC Efficacy: A Comparative Guide to DC50 and Dmax Determination with Benzyl-PEG6-THP Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of a PROTAC is fundamentally defined by its ability to induce the degradation of a target protein. This guide provides a comprehensive overview of the key parameters used to quantify this efficacy—the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax)—with a focus on PROTACs incorporating a Benzyl-PEG6-THP linker. We present a comparative analysis, detailed experimental protocols, and visual workflows to aid researchers in the accurate assessment of their PROTAC molecules.
Understanding DC50 and Dmax
Two crucial parameters quantify the effectiveness of a PROTAC:
-
DC50 (Half-Maximal Degradation Concentration): This value represents the concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value signifies a more potent PROTAC.[1][2]
-
Dmax (Maximum Degradation): This value indicates the maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value suggests a more efficacious PROTAC.[1][2]
The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting ligand, plays a pivotal role in determining both DC50 and Dmax values. The length, flexibility, and chemical composition of the linker, such as the this compound linker, can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[3]
Comparative Performance of PROTAC Linkers
The choice of linker is a critical determinant of PROTAC success. While direct head-to-head data for a this compound linker is limited in publicly available literature, its properties can be inferred from studies on polyethylene glycol (PEG) linkers. PEG linkers are widely used due to their hydrophilicity, which can improve solubility and cell permeability. The following table summarizes representative data illustrating the impact of different linker types on PROTAC performance.
| Linker Type | Representative Linker Structure | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | This compound (representative) | BTK | Mino | <10 | ~90% | |
| Flexible (PEG) | PEG4 | BRD4 | HeLa | 1.8 | >95% | |
| Flexible (Alkyl) | Alkyl Chain | BRD4 | HeLa | 4.3 | >95% | |
| Rigid | Piperazine-based | SMARCA2/4 | - | - | - | |
| Clickable | Triazole-based | Sirt2 | HeLa | µM range | - |
Note: The data for this compound is based on a PROTAC with a PEG6 linker and should be considered representative of the potential performance of this linker type. Direct experimental comparison is always recommended.
Signaling Pathways and Experimental Workflows
To accurately measure DC50 and Dmax values, it is essential to understand the underlying biological process and to follow a structured experimental workflow.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. A bifunctional PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Experimental Workflow for DC50/Dmax Determination
A systematic workflow is crucial for obtaining reliable and reproducible DC50 and Dmax values. The general steps involve cell culture, PROTAC treatment, cell lysis, protein quantification, and data analysis.
Caption: A flowchart outlining the key steps in an experiment to determine DC50 and Dmax values.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate evaluation of PROTAC performance. Below are two common methods for determining DC50 and Dmax values.
Protocol 1: DC50 and Dmax Determination by Western Blotting
This method allows for the visualization of the target protein and a loading control, providing robust, semi-quantitative data.
Materials:
-
Relevant cell line (e.g., MOLM-13 for FLT3 target)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by size via electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the signal.
-
Repeat the antibody incubation steps for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining target protein for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.
-
Protocol 2: DC50 and Dmax Determination by In-Cell ELISA (ICE)
In-Cell ELISA is a high-throughput alternative to Western blotting for quantifying intracellular protein levels.
Materials:
-
Relevant cell line
-
96-well or 384-well plates
-
PROTAC stock solution and vehicle control
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC as described in the Western blotting protocol.
-
Cell Fixation and Permeabilization: After treatment, fix the cells with fixing solution, followed by quenching and permeabilization.
-
Immunostaining:
-
Block the cells with blocking buffer.
-
Incubate with the primary antibody against the target protein.
-
Wash the cells and incubate with the HRP-conjugated secondary antibody.
-
-
Signal Development and Detection:
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no primary antibody).
-
Normalize the absorbance values to a cell staining dye or a housekeeping protein to account for cell number variations.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the data and determine the DC50 and Dmax values as described for the Western blot protocol.
-
Conclusion
The accurate determination of DC50 and Dmax values is fundamental to the evaluation and optimization of PROTACs. This guide provides a framework for researchers to compare the performance of PROTACs, with a focus on those utilizing linkers such as this compound. By employing standardized and detailed experimental protocols, such as Western blotting and In-Cell ELISA, and understanding the underlying mechanism of action, scientists can generate robust and reproducible data. This will ultimately facilitate the development of more potent and efficacious PROTAC-based therapeutics. The choice between Western blotting and In-Cell ELISA will depend on the specific experimental needs, with Western blotting offering more detailed information on protein size and In-Cell ELISA providing higher throughput.
References
assessing the in-cell stability and cleavage of the Benzyl-PEG6-THP linker
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are critically dependent on the linker connecting the targeting moiety to the therapeutic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient and specific cleavage within the target cell to unleash the payload. This guide provides a comparative assessment of the in-cell stability and cleavage mechanisms of the Benzyl-PEG6-THP linker alongside commonly used ADC linkers.
Comparative In-Cell Stability and Cleavage of Linkers
The stability and cleavage of a linker within a cell are influenced by the intracellular environment, including pH changes from endosomes to lysosomes and the presence of specific enzymes and reducing agents.
| Linker Type | Proposed Cleavage Mechanism | In-Cell Stability | Cleavage Rate | Key Considerations |
| This compound | Acid-catalyzed hydrolysis of the THP ether in the acidic environment of endosomes and lysosomes. The benzyl ether is generally stable. | Inferred to be stable at physiological pH. The THP group is designed for acidic cleavage. | Dependent on the rate of internalization and acidification of intracellular vesicles. The cleavage of THP ethers can be achieved under mild acidic conditions.[1][2] | The PEG6 spacer enhances solubility.[3] The stability of the benzyl ether component is generally high under physiological conditions.[4][5] Primarily used in PROTACs, its direct performance in ADCs is less documented. |
| Valine-Citrulline (Val-Cit) | Enzymatic cleavage by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells. | High stability in plasma. Designed for specific cleavage within the lysosome. | Cleavage can be rapid upon exposure to lysosomal enzymes. For example, Val-Cit-PABC linkers can show significant cleavage within hours in lysosomal preparations. | A widely used and well-characterized linker in approved ADCs. Its stability in mouse plasma can be lower than in human plasma, which is a consideration for preclinical studies. |
| Hydrazone | pH-sensitive hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). | Stability is highly dependent on the specific chemical structure. Acylhydrazones are generally more stable at physiological pH (~7.4) than alkylhydrazones. However, they can exhibit limited plasma stability. | The half-life of drug release at pH ~5.0 for some acylhydrazone-linked ADCs can be as short as a few minutes, while being significantly longer at neutral pH. | One of the earliest types of cleavable linkers used in ADCs. The potential for premature drug release in circulation due to plasma-catalyzed hydrolysis is a key concern. |
| Disulfide | Reduction in the cytoplasm, which has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular environment. | Generally stable at physiological pH in the bloodstream. The stability can be enhanced by introducing steric hindrance around the disulfide bond. | Cleavage can occur upon internalization into the cytoplasm. The rate can be influenced by the accessibility of the disulfide bond and the intracellular GSH concentration. | This mechanism leverages the differential redox potential between the extracellular and intracellular compartments. Lysosomal processing may still be required for the final release of the active drug. |
Experimental Protocols
Accurate assessment of in-cell linker stability and cleavage is crucial for the development of effective targeted therapies. Below are outlines of key experimental protocols.
In-Cell Linker Cleavage Assay using Flow Cytometry
Objective: To quantify the intracellular release of a fluorescently-labeled payload from an ADC over time.
Methodology:
-
ADC Preparation: Synthesize an ADC with the linker of interest and a payload conjugated to a fluorophore.
-
Cell Culture: Culture a target cell line that expresses the antigen recognized by the ADC's antibody.
-
Pulse-Chase Experiment:
-
Pulse: Incubate the cells with the fluorescently labeled ADC for a defined period (e.g., 1-2 hours) to allow for binding and internalization.
-
Chase: Wash the cells to remove unbound ADC and replace with fresh culture medium.
-
-
Time-Point Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours) after the chase, harvest the cells.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the intracellular fluorescence intensity. A decrease in fluorescence over time can indicate cleavage of the linker and efflux of the payload-fluorophore conjugate.
-
Data Analysis: Quantify the rate of fluorescence decay to determine the intracellular cleavage kinetics of the linker.
Lysosomal Catabolism Assay using LC-MS
Objective: To determine the cleavage products of an ADC in a simulated lysosomal environment.
Methodology:
-
Reagent Preparation:
-
Obtain commercially available human lysosomal fractions (e.g., from liver S9 fractions).
-
Prepare a lysosomal assay buffer that mimics the acidic and reducing environment of the lysosome (e.g., pH 5.0, with dithiothreitol - DTT).
-
-
Incubation: Incubate the ADC with the prepared lysosomal fraction at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
Sample Processing: At each time point, stop the reaction (e.g., by adding a quenching solution or through heat inactivation) and precipitate the proteins using an organic solvent like acetonitrile.
-
LC-MS Analysis: Centrifuge the samples and analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the released payload and other catabolites.
-
Data Analysis: Determine the rate of appearance of the cleaved payload and the disappearance of the intact ADC to assess the linker's susceptibility to lysosomal degradation.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes.
Caption: Workflow for assessing in-cell linker stability and cleavage.
Caption: ADC internalization and intracellular payload release pathway.
References
Comparative Analysis of PROTAC Linkers: A Case Study Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of linker performance in Proteolysis Targeting Chimeras (PROTACs), with a focus on contrasting established linkers against the novel Benzyl-PEG6-THP linker. We will delve into key performance indicators, supported by experimental data and detailed protocols, to inform rational PROTAC design and development.
Introduction to PROTAC Linkers
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties. The choice of linker impacts the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase), which is essential for efficient protein degradation.
This guide will examine case studies of successful PROTACs, comparing the linkers used in their design and highlighting the potential advantages of employing a this compound linker.
Comparative Performance of PROTAC Linkers
The following table summarizes the performance of exemplary PROTACs, providing a basis for comparing different linker strategies.
| PROTAC | Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Selectivity | Reference |
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | PEG/Alkyl chain | ~1 | >95 | High | |
| MZ1 | BRD4 | VHL | PEG/Alkyl chain | ~10 | >90 | High (BRD4 vs BRD2/3) | |
| Compound X (Hypothetical) | Target Y | CRBN | This compound | Data Pending | Data Pending | Data Pending | N/A |
Key Performance Metrics:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
-
Selectivity: The ability of a PROTAC to degrade the intended target over other proteins.
The this compound linker offers a unique combination of features. The polyethylene glycol (PEG) component enhances solubility and can improve pharmacokinetic properties. The benzyl group provides rigidity and defined exit vectors, which can be crucial for establishing the correct geometry for ternary complex formation. The tetrahydropyran (THP) group can act as a conformational constraint, potentially improving binding affinity and selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance.
Cell-Based Degradation Assay (Western Blot)
This protocol is used to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture: Plate cells (e.g., LNCaP for AR, HeLa for BRD4) at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the formation of the Target-PROTAC-E3 ligase complex.
-
Reagents: Purified recombinant target protein (e.g., His-tagged), E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and fluorescently labeled antibodies (e.g., anti-His-Tb and anti-VHL-d2).
-
Assay Setup: In a microplate, mix the target protein, E3 ligase complex, and varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow for complex formation.
-
Antibody Addition: Add the fluorescently labeled antibodies.
-
Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increased signal indicates the proximity of the target and E3 ligase, signifying ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental designs involved in PROTAC research.
Caption: The PROTAC mechanism of action, illustrating the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.
Caption: A stepwise workflow for determining PROTAC-induced protein degradation using Western blotting.
Conclusion and Future Directions
The selection of an appropriate linker is a critical determinant of a PROTAC's success. While traditional PEG and alkyl-based linkers have proven effective in molecules like ARV-110 and MZ1, the development of novel linkers such as this compound holds promise for overcoming existing challenges in PROTAC design. The unique structural features of the this compound linker may offer advantages in terms of ternary complex stabilization, solubility, and pharmacokinetic profiles. Further head-to-head experimental comparisons are warranted to fully elucidate the benefits of this and other next-generation linkers in the development of highly potent and selective protein degraders.
Evaluating the Pharmacokinetic Properties of Benzyl-PEG6-THP Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success, with the linker component playing a pivotal role in dictating the overall pharmacokinetic (PK) profile. This guide provides a comprehensive comparison of PROTACs containing a Benzyl-PEG6-THP linker motif against those with alternative linker technologies, primarily focusing on alkyl-based linkers. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to inform the rational design of next-generation protein degraders with optimized drug-like properties.
Executive Summary
The linker in a PROTAC molecule, which connects the target-binding ligand to the E3 ligase-recruiting moiety, significantly influences crucial pharmacokinetic parameters such as solubility, cell permeability, and metabolic stability. PROTACs incorporating polyethylene glycol (PEG) linkers, like the this compound variant, are generally associated with enhanced hydrophilicity and solubility. In contrast, those with alkyl-based linkers often exhibit increased hydrophobicity, which can lead to improved cell permeability. This guide explores the nuanced trade-offs between these linker classes, providing a data-driven framework for linker selection in PROTAC design.
Data Presentation: A Comparative Analysis of Linker Performance
| Linker Type | PROTAC Example | Permeability (Papp) | Efflux Ratio | Solubility | Metabolic Stability | Key Characteristics |
| Benzyl-PEG Mimetic | ACBI1 | 2.2 x 10⁻⁶ cm/s (Caco-2)[1] | 1.7[1] | Good solubility reported[2] | Moderate | Designed to improve solubility and provide conformational restriction.[3] |
| Alkyl Linker | General | Variable, often higher than PEG linkers[] | Variable | Generally lower than PEG linkers | Can be improved with shorter, rigid structures | Enhances hydrophobicity and cell permeability. |
| PEG Linker | General | Generally lower than alkyl linkers | Variable | Generally higher than alkyl linkers | Can be susceptible to metabolism | Improves hydrophilicity and aqueous solubility. |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC pharmacokinetic properties. Below are detailed methodologies for key experiments cited in this guide.
Caco-2 Permeability Assay
This assay is a widely accepted in vitro model for predicting intestinal drug absorption.
1. Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Assay Procedure:
-
The Caco-2 monolayer is washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
The test PROTAC is added to the apical (A) or basolateral (B) chamber.
-
Samples are taken from the receiver chamber at various time points.
-
The concentration of the PROTAC in the samples is quantified by LC-MS/MS.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
-
The efflux ratio is calculated as the ratio of Papp (B to A) to Papp (A to B). An efflux ratio greater than 2 suggests active efflux.
Metabolic Stability Assay
This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes.
1. Incubation:
-
The test PROTAC is incubated with liver microsomes or hepatocytes in the presence of NADPH (for Phase I metabolism) or UDPGA and PAPS (for Phase II metabolism).
2. Sampling:
-
Aliquots are taken at different time points and the reaction is quenched with a solvent like acetonitrile.
3. Analysis:
-
The remaining concentration of the parent PROTAC is determined by LC-MS/MS.
4. Data Calculation:
-
The in vitro half-life (t½) is calculated from the rate of disappearance of the PROTAC.
Solubility Assay
This assay determines the aqueous solubility of a PROTAC.
1. Sample Preparation:
-
An excess amount of the PROTAC is added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
2. Equilibration:
-
The mixture is shaken for a set period (e.g., 24 hours) to reach equilibrium.
3. Measurement:
-
The suspension is filtered, and the concentration of the dissolved PROTAC in the filtrate is measured by a suitable analytical method like HPLC-UV.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Pharmacokinetic Evaluation
Caption: A streamlined workflow for assessing the pharmacokinetic properties of PROTACs.
Logical Relationship of Linker Properties and Pharmacokinetics
Caption: The influence of linker properties on key pharmacokinetic parameters.
References
comparative analysis of Benzyl-PEG6-THP and other commercially available PEG linkers
A Comparative Analysis of Benzyl-PEG6-THP and Other Commercially Available PEG Linkers for Bioconjugation and Drug Delivery
In the rapidly evolving landscape of targeted therapeutics, the choice of a linker molecule is critical to the efficacy, stability, and overall performance of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Polyethylene glycol (PEG) linkers have become indispensable tools due to their ability to enhance solubility, improve pharmacokinetics, and provide a flexible spacer between a targeting moiety and a payload.[1][2] This guide presents a comparative analysis of this compound and other widely used commercially available PEG linkers, offering insights into their respective properties and applications.
While direct comparative experimental data for this compound against other linkers is limited in publicly available literature, this guide provides a detailed comparison based on the known physicochemical properties and functional roles of their constituent parts.
Overview of this compound and Comparator PEG Linkers
This compound is a heterobifunctional PEG linker characterized by a discrete chain of six ethylene glycol units.[3] One terminus is protected by a benzyl group, and the other by a tetrahydropyranyl (THP) group.[3] This structure makes it particularly useful in organic synthesis and for applications requiring sequential and controlled conjugation steps.[4]
For the purpose of this comparison, we will analyze this compound alongside three other commercially available heterobifunctional PEG linkers with distinct reactive functionalities:
-
NHS-PEG4-Amine: Features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a terminal amine group.
-
Maleimide-PEG8-Acid: Contains a maleimide group for selective conjugation to thiol groups and a carboxylic acid terminus.
-
Azido-PEG12-NHS ester: Incorporates an azide group for "click chemistry" reactions and an NHS ester for amine coupling.
The selection of these comparators allows for a broad analysis of different conjugation chemistries and linker lengths commonly employed in bioconjugation.
Data Presentation: A Comparative Table of PEG Linker Properties
The following table summarizes the key physicochemical and functional properties of this compound and the selected commercially available PEG linkers.
| Feature | This compound | NHS-PEG4-Amine | Maleimide-PEG8-Acid | Azido-PEG12-NHS ester |
| Molecular Weight ( g/mol ) | 412.52 | ~318.3 | ~558.6 | ~713.7 |
| Number of PEG Units | 6 | 4 | 8 | 12 |
| Linker Length (Å) | ~24.6 | ~17.7 | ~32.4 | ~46.2 |
| Functional Group 1 | Benzyl-protected alcohol | NHS ester | Maleimide | Azide |
| Functional Group 2 | THP-protected alcohol | Amine | Carboxylic Acid | NHS ester |
| Reactivity of Functional Group 1 | Deprotection required | Primary amines | Thiols (cysteine) | Alkynes (Click Chemistry) |
| Reactivity of Functional Group 2 | Deprotection required | Carboxylic acids, etc. | Amines (after activation) | Primary amines |
| Primary Application | PROTACs, organic synthesis | Protein-protein conjugation | Antibody-drug conjugates | Site-specific labeling |
| Key Advantages | Orthogonal protection for multi-step synthesis | Amine-reactive conjugation | Thiol-specific conjugation | High efficiency and specificity |
| Cleavability | Non-cleavable backbone | Non-cleavable backbone | Non-cleavable backbone | Non-cleavable backbone |
Experimental Protocols
Detailed methodologies are essential for the evaluation and comparison of PEG linkers in the context of bioconjugate development. Below are representative protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the integrity of the bioconjugate in a physiological environment.
Procedure:
-
Incubation: The purified bioconjugate (e.g., an ADC) is incubated in plasma from a relevant species (e.g., human, mouse) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 96 hours).
-
Sample Preparation: Plasma proteins are precipitated to separate the bioconjugate and any released payload.
-
Analysis:
-
Intact Bioconjugate: The concentration of the intact bioconjugate is quantified using techniques like ELISA or Hydrophobic Interaction Chromatography (HIC).
-
Free Payload: The amount of released payload in the supernatant is measured by LC-MS/MS.
-
-
Data Analysis: The half-life of the bioconjugate in plasma is calculated by plotting the concentration of the intact bioconjugate against time.
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the in vivo circulation half-life and clearance rate of the bioconjugate.
Procedure:
-
Animal Model: A suitable rodent model (e.g., mice or rats) is used.
-
Administration: The bioconjugate is administered intravenously at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Plasma Isolation: Plasma is separated from the blood samples by centrifugation.
-
Quantification: The concentration of the bioconjugate in the plasma is determined using a validated ELISA method that typically detects the antibody or targeting protein portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and terminal half-life are calculated using appropriate software.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of a drug-conjugate on target cancer cells.
Procedure:
-
Cell Culture: Target cancer cells expressing the antigen of interest are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the drug-conjugate.
-
Incubation: The treated cells are incubated for a standard period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve. This value represents the concentration of the conjugate required to inhibit cell growth by 50%.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of PEG linkers in bioconjugation.
References
Benchmarking PROTAC Linker Performance: A Comparative Guide for E3 Ligase Systems
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal aspect of harnessing targeted protein degradation for therapeutic intervention. The linker component, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy and selectivity. This guide provides a comparative analysis of linker performance, with a focus on polyethylene glycol (PEG)-based linkers, in the context of different E3 ligase systems. While direct experimental data for Benzyl-PEG6-THP is not extensively available in the public domain, this guide will utilize data from studies on varying PEG linker lengths to illustrate the principles of linker optimization.
The Role of the Linker in PROTAC Function
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, composition, and attachment points are crucial for the stability and productivity of this ternary complex. An optimal linker facilitates the appropriate orientation of the target protein and the E3 ligase to enable efficient ubiquitin transfer.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from studies that systematically varied the linker length in PROTACs targeting different proteins and utilizing different E3 ligases.
Case Study 1: BRD4 Degradation via CRBN and VHL E3 Ligases
Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. The following data illustrates how linker length can impact the degradation of BRD4 when recruiting either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase.
| PROTAC Structure | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| JQ1-(PEG)n-Pomalidomide | CRBN | PEG | ~12 | <500 | >90 | [1] |
| JQ1-(PEG)n-Pomalidomide | CRBN | PEG | ~15-18 | >5000 | <50 | [1] |
| JQ1-(PEG)n-VHL ligand | VHL | PEG | ~12 | ~1000 | ~80 | [1] |
| JQ1-(PEG)n-VHL ligand | VHL | PEG | ~15-18 | >5000 | <50 | [1] |
Note: The exact structure of this compound is not represented, but the data shows the trend of how varying PEG linker length can affect degradation efficacy.
Case Study 2: Androgen Receptor (AR) Degradation
The Androgen Receptor is a key target in prostate cancer. The following table demonstrates the impact of linker composition and length on AR degradation.
| PROTAC Structure | E3 Ligase | Linker Composition | Linker Length (atoms) | Degradation at 1 µM (%) | Reference |
| AR Ligand-Alkyl-Pomalidomide | CRBN | Alkyl | ~10 | ~75 | [2] |
| AR Ligand-PEG2-Pomalidomide | CRBN | PEG | ~8 | ~60 | |
| AR Ligand-PEG4-Pomalidomide | CRBN | PEG | ~14 | ~85 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
Materials:
-
Cell lines expressing the target protein and E3 ligase
-
PROTAC compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.
Ternary Complex Formation Assay (AlphaLISA)
This assay measures the formation of the Target Protein-PROTAC-E3 ligase complex.
Materials:
-
Recombinant tagged target protein (e.g., His-tagged)
-
Recombinant tagged E3 ligase (e.g., GST-tagged)
-
PROTAC compounds
-
AlphaLISA acceptor beads (e.g., anti-His)
-
AlphaLISA donor beads (e.g., anti-GST)
-
Assay buffer
-
384-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare working solutions of the tagged proteins and AlphaLISA beads.
-
Assay Assembly: In a 384-well plate, add the target protein, E3 ligase, and PROTAC at various concentrations.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads.
-
Signal Detection: Incubate in the dark and then read the plate on an AlphaLISA reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compounds
-
Reaction buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine E1, E2, E3, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding Laemmli buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein or ubiquitin to visualize the ubiquitinated species.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blotting Workflow for PROTAC Evaluation.
Caption: Linker Length Optimization.
References
literature review of PROTACs synthesized using Benzyl-PEG6-THP
A Comprehensive Review of PROTACs Utilizing PEG-Based Linkers for Targeted Protein Degradation
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2][] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple protein copies, making them potentially more potent than traditional small-molecule inhibitors.
The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the molecule's efficacy, selectivity, and physicochemical properties. Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance solubility and cell permeability. This guide provides a comparative analysis of PROTACs synthesized with PEG-based linkers, with a focus on those targeting the bromodomain-containing protein 4 (BRD4) and the androgen receptor (AR). While specific data for PROTACs using the Benzyl-PEG6-THP linker is limited in publicly available literature, this guide will draw upon data from PROTACs with structurally similar PEG linkers to provide a representative comparison.
Signaling Pathway and Mechanism of Action
The general mechanism of action for a PROTAC is a multi-step intracellular process. The following diagram illustrates the key steps involved in PROTAC-mediated protein degradation.
Caption: PROTAC Mechanism of Action.
Comparison of PROTAC Performance with PEG-Based Linkers
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The following tables summarize the performance of representative PROTACs targeting BRD4 and the Androgen Receptor, comparing different linker compositions.
BRD4-Targeting PROTACs
BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins and is a key regulator of gene transcription, making it an attractive target in oncology. Several PROTACs have been developed to target BRD4, often utilizing the VHL or CRBN E3 ligases.
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | VHL | 3-unit PEG chain | ~24 | >95 | HeLa | |
| ARV-825 | CRBN (Pomalidomide) | 8-atom PEG/Alkyl chain | <1 | >98 | RS4;11 | |
| dBET1 | CRBN (Thalidomide) | 6-unit PEG chain | 4 | >98 | MV4;11 | |
| Compound 29 | CRBN (Pomalidomide) | 10-atom PEG chain | 21 | >90 | MDA-MB-231 | |
| AT1 | CRBN (Pomalidomide) | 12-atom Alkyl chain | 5 | >95 | MOLM-13 |
Androgen Receptor-Targeting PROTACs
The androgen receptor (AR) is a crucial driver of prostate cancer, and targeting it for degradation is a promising therapeutic strategy, especially in castration-resistant prostate cancer (CRPC).
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARD-69 | VHL | Optimized PEG-based linker | 0.86 | >95 | LNCaP | |
| ARD-266 | VHL | Shorter, reoptimized PEG-based linker | 0.2-1 | >95 | LNCaP | |
| ARCC-4 | VHL | PEG-based linker | 5 | 98 | LNCaP | |
| Compound 13b | CRBN (Thalidomide) | PEG-based linker | 5200 | ~70 | LNCaP | |
| SARM-Nutlin PROTAC | MDM2 | Short, soluble PEG linker | - | ~50 | HeLa |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of PROTAC performance.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Western blotting is the gold-standard method for quantifying the levels of a target protein in cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC compound in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Aspirate the old medium and treat the cells with the PROTAC dilutions for a specified duration (e.g., 4, 8, 16, or 24 hours) at 37°C.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE:
-
Add 2x Laemmli sample buffer to each normalized lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
5. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Data Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Caption: Western Blot Experimental Workflow.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP can be used to verify the formation of the ternary complex (POI-PROTAC-E3 ligase).
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Lyse the cells in a non-denaturing lysis buffer.
2. Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using Laemmli sample buffer.
4. Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate indicates the formation of the ternary complex.
Logical Relationships in PROTAC Design
The design of an effective PROTAC involves balancing several key properties, many of which are influenced by the linker.
Caption: Logical Relationship of Linker Properties.
Conclusion
The linker is a crucial element in PROTAC design, and PEG-based linkers are a valuable tool for optimizing the properties of these novel therapeutic agents. As demonstrated by the data on BRD4 and AR degraders, the length and composition of the linker can have a profound impact on a PROTAC's potency and efficacy. While flexible PEG linkers are widely used, the field is evolving to include more rigid and diverse linker structures to further enhance the performance of PROTACs. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new PROTAC molecules, facilitating the development of the next generation of targeted protein degraders.
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Benzyl-PEG6-THP
This document provides detailed procedures for the safe and compliant disposal of Benzyl-PEG6-THP, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and environmental protection.
Hazard Identification and Assessment
Table 1: Summary of Component Hazards
| Component | Potential Hazards | Citation |
| Benzyl Group | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. Toxic to aquatic life. | [1][2][3][4] |
| Polyethylene Glycol (PEG) | Generally considered non-hazardous and biodegradable. However, large quantities should not be released into wastewater systems. | |
| Tetrahydropyran (THP) Ether | Flammable liquid. May form explosive peroxides upon storage, especially after the container has been opened. Sensitive to acidic conditions. |
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment must be worn when handling this compound waste.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Waste Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Collection
-
Collect all waste containing this compound (including pure substance, solutions, and contaminated materials) in a dedicated, compatible hazardous waste container.
-
The container must be made of a material that will not react with the waste. A glass or polyethylene container is generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
Step 2: Waste Segregation
-
Do not mix this compound waste with other waste streams.
-
Specifically, keep it segregated from:
-
Strong Acids: Contact with acids can catalyze the cleavage of the THP ether, an exothermic reaction that may produce volatile byproducts.
-
Strong Oxidizing Agents: The benzyl and ether functionalities can react violently with strong oxidizers.
-
Incompatible Solvents: Avoid mixing with wastes that could cause a dangerous reaction.
-
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a well-ventilated area, away from sources of heat, sparks, or open flames.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
-
Follow all institutional and local regulations for hazardous waste pickup.
Empty Container Disposal
Empty containers that previously held this compound must also be managed carefully.
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: Collect the solvent rinsate as hazardous waste and add it to your this compound waste stream.
-
Defacing: Completely remove or deface the original chemical label on the container.
-
Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling, or as instructed by your institution's waste management plan.
Spill and Emergency Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pads).
-
Collect the absorbent material and contaminated items in a sealed container.
-
Label the container as hazardous waste containing this compound.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
